4-Methoxy-1H-pyrazole-3-carboxylic acid
Description
Significance of Pyrazole (B372694) Scaffold in Contemporary Chemical and Biological Research
The pyrazole scaffold, a five-membered ring with two adjacent nitrogen atoms, is a cornerstone in modern heterocyclic chemistry. chemicalbook.com Its unique structural and electronic properties have made it a "privileged scaffold" in drug discovery, meaning it is a recurring molecular framework found in a multitude of biologically active compounds. chemicalbook.com Pyrazole derivatives are known to exhibit a remarkable array of pharmacological activities, solidifying their importance in the development of new therapeutic agents.
The versatility of the pyrazole ring allows it to serve as a robust anchor for various functional groups, enabling chemists to fine-tune the biological and physicochemical properties of the resulting molecules. chemicalbook.com This adaptability has led to the successful commercialization of numerous pyrazole-containing drugs. The N-unsubstituted pyrazole ring is particularly notable for its ability to act as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition and binding to biological targets like enzymes and receptors. chemicalbook.com
Table 1: Selected Biological Activities of Pyrazole Derivatives
| Biological Activity | Description | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth and induction of apoptosis. | |
| Anti-inflammatory | Suppression of inflammatory mediators in tissues. | |
| Antimicrobial | Inhibition of bacterial and fungal growth. | |
| Antidepressant | Activity related to the central nervous system. | |
| Antiviral | Inhibition of viral enzymes and replication processes. | |
| Enzyme Inhibition | Targeting specific enzymes such as protein kinases and MAO-B. | chemicalbook.com |
| Agrochemical | Use as fungicides, herbicides, and insecticides. |
The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first introduced by the German chemist Ludwig Knorr in 1883. One of the foundational methods for synthesizing the pyrazole ring, the Knorr synthesis, involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. chemicalbook.com A few years later, in 1898, Hans von Pechmann developed another classical method for synthesizing the parent pyrazole from acetylene (B1199291) and diazomethane.
While the synthetic origins of pyrazoles are in the 19th century, their presence in nature is less common. The first naturally occurring pyrazole derivative, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. This discovery highlighted that nature also utilizes this versatile heterocyclic system.
Within the large family of pyrazole derivatives, pyrazole carboxylic acids are a particularly significant subclass. The presence of the carboxylic acid group provides a versatile handle for synthetic modifications, allowing these compounds to serve as crucial intermediates in the creation of a wide range of other molecules, including esters and amides.
The applications of pyrazole carboxylic acids are diverse:
Medicinal Chemistry : They are fundamental building blocks for synthesizing compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
Materials Science : Pyrazole carboxylic acids are used as organic linkers in the construction of Metal-Organic Frameworks (MOFs). These crystalline porous materials have significant potential in applications such as gas storage, catalysis, and dehumidification. For instance, 1H-pyrazole-4-carboxylic acid has been used in the electrochemical synthesis of attractive porous MOF materials.
Specific Focus on 4-Methoxy-1H-pyrazole-3-carboxylic acid within Pyrazole Chemistry
This compound (CAS Number: 1505022-41-2) is a specific example of a substituted pyrazole carboxylic acid. Its research significance stems primarily from its utility as a functionalized intermediate in organic synthesis rather than from extensive studies on its own biological properties.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C5H6N2O3 |
| Molecular Weight | 142.11 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1505022-41-2 |
Data sourced from EnamineStore and PubChem.
The distinctiveness of this compound lies in the specific placement of its functional groups on the pyrazole ring:
Carboxylic Acid Group at Position 3 : This group is a key reactive site. It allows for the formation of amide bonds, a fundamental linkage in many biologically active molecules, through coupling reactions with various amines. It can also be converted into esters or other functional groups, making it a versatile anchor point for building molecular complexity.
Methoxy (B1213986) Group at Position 4 : The methoxy group (-OCH3) is an electron-donating group. Its presence influences the electronic properties of the pyrazole ring, which can affect the reactivity of the ring and the properties of the final molecule. This substituent can play a role in modulating the binding affinity of a derivative to its biological target.
The combination of these two groups on a stable heterocyclic core makes this compound an attractive starting material for creating libraries of novel compounds for screening in drug discovery and agrochemical research.
Direct and extensive academic research focusing on the biological activities of this compound itself is not widely published. Its primary role appears to be that of a specialized chemical building block. The interest in this compound is therefore found within the context of synthetic campaigns that target more complex molecular architectures.
Its application is likely concentrated in:
Fragment-Based Drug Discovery : As a functionalized heterocyclic fragment, it can be used to build larger molecules designed to inhibit specific biological targets, such as protein kinases, where the pyrazole scaffold is known to be effective. chemicalbook.com
Synthesis of Novel Derivatives : It serves as a precursor for creating new series of pyrazole-based compounds. Researchers can modify the carboxylic acid group and use the methoxy-substituted core to explore structure-activity relationships (SAR) in the development of new therapeutic agents or agrochemicals. The presence of this compound in the catalogs of chemical suppliers points to its availability for such custom synthesis projects.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-10-3-2-6-7-4(3)5(8)9/h2H,1H3,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNHXBIJEBQRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
De Novo Synthesis Pathways for 4-Methoxy-1H-pyrazole-3-carboxylic acid
De novo synthesis refers to the construction of the pyrazole (B372694) ring from acyclic precursors. These methods offer flexibility in introducing various substituents onto the heterocyclic core.
The most classical and widely adopted method for pyrazole synthesis is the cyclization reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, a process known as the Knorr pyrazole synthesis. nih.govnih.gov For the target molecule, this compound, this would involve a precursor such as a methoxy-substituted β-ketoester. The reaction proceeds via a condensation-cyclization sequence. A key challenge in this approach is controlling the regioselectivity when using substituted hydrazines. nih.govresearchgate.net
The general mechanism involves the initial reaction of the more reactive carbonyl group of the 1,3-dicarbonyl compound with the hydrazine, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The choice of reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine are critical for achieving high yields and the desired regiochemical outcome. researchgate.net
Table 1: Illustrative Cyclization Approach for Pyrazole Synthesis
| Precursor 1 (1,3-Dicarbonyl Analog) | Precursor 2 (Hydrazine) | Key Reaction Type | Potential Product | Reference |
|---|---|---|---|---|
| Methoxy-substituted β-ketoester | Hydrazine hydrate (B1144303) | Cyclocondensation (Knorr Synthesis) | This compound ester | nih.govnih.gov |
An effective route for synthesizing pyrazole-3-carboxylic acids involves the use of furan-2,3-diones as starting materials. researchgate.net These cyclic compounds react with hydrazine derivatives to yield the desired pyrazole core through a ring-opening and recyclization mechanism. For instance, 4-benzoyl-5-phenyl-2,3-furandione has been shown to react with various hydrazines and hydrazones to produce highly substituted pyrazole-3-carboxylic acid derivatives. dergipark.org.tr This method is advantageous as the carboxylic acid functionality is inherently present in the product structure following the reaction.
The reaction of a suitably substituted furan-2,3-dione with hydrazine would lead to the formation of the pyrazole ring, which can then be further modified if necessary. dergipark.org.trresearchgate.net This pathway offers a direct approach to pyrazole-3-carboxylic acids and their derivatives. researchgate.net
Condensation reactions are fundamental to pyrazole synthesis. The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines is a primary example. nih.gov This strategy can be extended to various precursors containing two electrophilic centers separated by a carbon atom. For the synthesis of this compound, a potential precursor would be an ester of 4,4-dimethoxy-3-oxobutanoic acid, which would react with hydrazine to form the pyrazole ring.
The condensation of δ-unsaturated 1,3-diketoesters with substituted arylhydrazines has also been reported to yield various 1-aryl-3-ethoxycarbonyl-pyrazoles, which can subsequently be hydrolyzed to the corresponding carboxylic acids. nih.gov This highlights the versatility of condensation strategies in accessing functionalized pyrazole carboxylic acids.
One-pot multicomponent reactions (MCRs) have emerged as powerful, efficient, and atom-economical tools for the synthesis of complex heterocyclic scaffolds like pyrazoles. mdpi.comrsc.org These reactions combine three or more starting materials in a single reaction vessel to form the final product, which incorporates portions of all the initial reactants. beilstein-journals.org
For pyrazole synthesis, a common MCR involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. sid.ir To synthesize this compound, a three-component reaction could potentially involve glyoxylic acid derivatives, a methoxy-containing active methylene (B1212753) compound, and hydrazine. Another approach involves the in situ generation of a 1,3-dicarbonyl intermediate, which then reacts with hydrazine in the same pot. nih.govrsc.org Titanium imido complexes have also been used to catalyze multicomponent coupling of alkynes and nitriles to form pyrazoles. nih.gov
Table 2: Example of a Multicomponent Strategy for Pyrazole Synthesis
| Component 1 | Component 2 | Component 3 | Reaction Type | Reference |
|---|---|---|---|---|
| Aldehyde | β-Ketoester | Hydrazine | Three-component condensation/cyclization | beilstein-journals.orgsid.ir |
| Alkyne | Nitrile | Titanium Imido Complex | [2+2+1] Cycloaddition | nih.gov |
Synthesis of Specific Isomers and Analogs
The synthesis of positional isomers is crucial for structure-activity relationship (SAR) studies and for understanding the impact of substituent placement on the chemical and physical properties of the molecule.
The synthesis of the positional isomer, 3-Methoxy-1H-pyrazole-4-carboxylic acid, requires a different set of precursors to control the regiochemistry of the final product. A common route to pyrazole-4-carboxylic acids is the Vilsmeier-Haack reaction on hydrazones, or by starting with precursors that already have the desired substitution pattern. sid.irwikipedia.org For example, the reaction of ethyl difluoroacetoacetate with triethyl orthoformate and then methyl hydrazine is a key industrial route to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, demonstrating a strategy for building the 4-carboxy functionality. wikipedia.org
A simple and efficient protocol for the synthesis of 3-methoxy-4-arylmethylene pyrazoles has been developed, which could potentially be adapted. researchgate.net These derivatives are obtained in one step from corresponding alcohol precursors. Oxidation of the arylmethylene group could then yield the desired carboxylic acid at the 4-position. The synthesis of substituted pyrazole-3-carboxylic acids has also been explored, which could be modified to produce the 4-carboxylic acid isomer by altering the starting materials. nih.gov The development of one-pot syntheses from arenes and carboxylic acids also provides a versatile route to various pyrazole isomers. rsc.org
Table 3: Summary of Synthetic Approaches for the Positional Isomer
| Target Isomer | Synthetic Strategy | Key Precursors/Reagents | Reference |
|---|---|---|---|
| 3-Methoxy-1H-pyrazole-4-carboxylic acid | Functionalization of pre-formed pyrazole | 3-Methoxy pyrazole, Vilsmeier-Haack reagents | sid.irresearchgate.net |
| 3-Methoxy-1H-pyrazole-4-carboxylic acid | Cyclization of functionalized precursors | Ethyl 2-(ethoxymethylene)-3-oxobutanoate analog, Hydrazine | wikipedia.org |
Synthesis of N-Substituted Pyrazole Carboxylic Acid Analogs
The synthesis of N-substituted pyrazole carboxylic acid analogs is a crucial area of research, allowing for the modulation of the molecule's physicochemical properties. A primary strategy involves the cyclocondensation reaction between a hydrazine derivative, which introduces the N-substituent, and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov This foundational reaction, known as the Knorr pyrazole synthesis, is highly versatile. For instance, N-substituted pyrazoles can be formed by reacting substituted hydrazines with β-ketoesters. nih.gov
Another established route involves the modification of a pre-existing pyrazole ring. For example, N-substituted 3,5-diphenylpyrazoles can be synthesized starting from 3,5-diphenylpyrazole (B73989) ester derivatives, which are then subjected to reactions to introduce the desired substituent at the nitrogen position. nih.gov The carboxylic acid functionality can be introduced at various stages, either as part of the initial building blocks or by subsequent functionalization of the pyrazole core. One method converts a stable pyrazole carboxylic acid into its more reactive acid chloride, which can then be reacted with various nucleophiles to create esters or amides. researchgate.net Similarly, 5-amino-N-substituted pyrazoles serve as versatile building blocks that can undergo further chemical transformations, such as hydrolysis of a nitrile or ester group to yield the desired carboxylic acid. scirp.org
The table below summarizes various strategies for synthesizing N-substituted pyrazole carboxylic acid analogs, highlighting the diversity of precursors and reaction types.
Table 1: Synthetic Strategies for N-Substituted Pyrazole Carboxylic Acid Analogs
| Precursor 1 | Precursor 2 | Reaction Type | N-Substituent Introduced | Reference |
|---|---|---|---|---|
| Substituted Hydrazine | β-Ketoester | Knorr Condensation | Varied (Aryl, Alkyl) | nih.gov |
| Furan-2,3-dione | Benzaldehyde Hydrazone | Cyclocondensation | Phenyl, Nitrophenyl | researchgate.net |
| 3,5-Diphenylpyrazole Ester | Alkylating/Arylating Agent | N-Substitution | Varied (Aryl, Alkyl) | nih.gov |
Green Chemistry Approaches in Synthesis
Recent advancements in chemical synthesis have emphasized the development of environmentally benign methodologies. For the synthesis of pyrazole derivatives, these "green" approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency through catalysis.
A significant step towards greener synthesis is the elimination of volatile and often toxic organic solvents. Solvent-free, or "neat," reaction conditions have been successfully applied to the synthesis of pyrazole derivatives, frequently offering advantages such as operational simplicity, shorter reaction times, and higher yields. jetir.org
One prominent solvent-free technique involves the mechanical grinding of reactants. researchgate.net For example, an efficient synthesis of pyrano[2,3-c]pyrazoles has been achieved by grinding a mixture of an aryl aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate, demonstrating that the reaction can proceed to completion without any solvent. jetir.org Microwave irradiation is another powerful tool for promoting solvent-free reactions. nih.gov This method uses microwave energy to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction time compared to conventional heating. Studies have demonstrated the successful synthesis of 3,5-disubstituted-1H-pyrazoles via cycloaddition under microwave irradiation in the absence of a solvent. mdpi.com These solvent-free approaches not only reduce environmental impact but also simplify the workup procedure, as the need to remove a solvent is eliminated. jetir.org
Table 2: Comparison of Solvent-Free vs. Conventional Synthesis of Pyrazole Derivatives
| Method | Conditions | Reaction Time | Yield | Advantages | Reference |
|---|---|---|---|---|---|
| Grinding | Solvent-Free, Room Temp. | 5-10 min | High | Simplicity, Fast, Eco-friendly | jetir.org |
| Microwave | Solvent-Free, Irradiation | 2-5 min | Good-Excellent | Rapid, Energy-efficient | nih.gov |
Catalysis plays a pivotal role in green chemistry by enabling reactions to occur under milder conditions, with greater selectivity and at faster rates. The synthesis of pyrazole derivatives has benefited significantly from the application of various catalysts. mdpi.com
Heterogeneous catalysts, such as nano-ZnO, have been employed for the synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com These catalysts are particularly advantageous as they can be easily recovered from the reaction mixture and reused, reducing waste and cost. Ionic liquids, such as N-methyl-2-pyrrolidonium tosylate (NMPyTs), have also been used as effective catalysts, sometimes in solvent-free conditions, to facilitate the one-pot synthesis of pyrazole moieties. jetir.org
Table 3: Catalysts Used in the Synthesis of Pyrazole Derivatives
| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Nano-ZnO | Condensation | Controlled | Environmentally friendly, Reusable | mdpi.com |
| Ionic Liquid (NMPyTs) | Multicomponent Reaction | Solvent-Free | High yield, Simple workup | jetir.org |
| Copper Triflate / bmim | Condensation/Oxidation | Mild | Catalytic efficiency | nih.gov |
Derivatization and Functionalization Reactions
Esterification Reactions of the Carboxylic Acid Moiety
Esterification of 4-Methoxy-1H-pyrazole-3-carboxylic acid is a fundamental transformation that not only protects the carboxylic acid but also introduces lipophilic characteristics to the molecule, which can be crucial for its biological applications. The synthesis of both alkyl and aryl esters has been explored, typically proceeding through standard acid-catalyzed or coupling agent-mediated reactions.
The formation of alkyl esters from pyrazole (B372694) carboxylic acids is a common synthetic step. For instance, the synthesis of methyl esters of related pyrazole propionic acids has been achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. nih.gov A general method for the preparation of methyl 1-methyl-1H-pyrazole-4-carboxylate involves the reaction of the corresponding carboxylic acid with trimethylsilyldiazomethane (B103560) in methanol at 0 °C. chemicalbook.com Another approach involves the reaction of a pyrazole carboxylate with an alkyl iodide, such as methyl iodide, in the presence of a base like potassium carbonate in a solvent like N,N-dimethylformamide (DMF) to yield the corresponding methyl ester. chemicalbook.com
Similarly, ethyl esters of pyrazole carboxylic acids have been synthesized. One reported method involves the reaction of a substituted hydrazine (B178648) hydrochloride with ethyl (ethoxymethylene)cyanoacetate in the presence of potassium carbonate in ethanol (B145695), followed by refluxing to yield the ethyl pyrazole-4-carboxylate derivative. prepchem.com
While specific examples for the direct esterification of this compound with various simple alcohols are not extensively detailed in the reviewed literature, the general reactivity of pyrazole carboxylic acids suggests that standard Fischer esterification conditions (refluxing in the corresponding alcohol with a catalytic amount of strong acid like sulfuric acid) or activation with coupling agents followed by alcohol addition would be effective.
Table 1: Synthesis of Alkyl Esters of Pyrazole Carboxylic Acids
| Entry | Pyrazole Carboxylic Acid Derivative | Alcohol/Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | 1-Methyl-1H-pyrazole-4-carboxylic acid | Trimethylsilyldiazomethane, Methanol | Methyl 1-methyl-1H-pyrazole-4-carboxylate | 0 °C | 76 | chemicalbook.com |
| 2 | Methyl pyrazole-4-carboxylate | Methyl iodide, K2CO3, DMF | Methyl 1-methyl-1H-pyrazole-4-carboxylate | Room temperature, 1 h | 90 | chemicalbook.com |
| 3 | (4-Methoxyphenyl)hydrazine hydrochloride | Ethyl (ethoxymethylene)cyanoacetate, K2CO3, Ethanol | Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | Reflux, 20 h | 28 | prepchem.com |
The synthesis of aryl esters of pyrazole carboxylic acids generally requires the activation of the carboxylic acid, for example, by converting it to the corresponding acid chloride. This activated intermediate can then react with a phenol (B47542) to furnish the desired aryl ester. While specific examples for the synthesis of aryl esters directly from this compound are not prominently featured in the surveyed literature, this approach is a standard and reliable method for aryl ester formation.
Amidation Reactions and Carboxamide Derivatives
The conversion of the carboxylic acid group of this compound into an amide is a key transformation for generating derivatives with a wide range of biological activities. This can be achieved through various synthetic strategies, leading to primary, N-substituted, and ureide derivatives.
The synthesis of the primary amide, 4-Methoxy-1H-pyrazole-3-carboxamide, can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with ammonia. A general procedure for the synthesis of a pyrazole carboxamide involves dissolving the corresponding pyrazole carbonyl chloride in a suitable solvent and adding aqueous ammonia. The reaction is typically stirred for an extended period to ensure complete conversion to the primary amide. researchgate.net
The synthesis of N-substituted amides offers a vast scope for molecular diversity. This is typically achieved by coupling the pyrazole carboxylic acid with a primary or secondary amine using a suitable coupling agent or by reacting the corresponding acid chloride with the amine.
For instance, the synthesis of N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been reported, highlighting the feasibility of introducing alkyl-aryl substituents. vulcanchem.com Similarly, the preparation of 3-methoxy-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide demonstrates the incorporation of substituted aryl groups. vulcanchem.com The general synthesis involves the reaction of the pyrazole carboxylic acid with the desired aniline (B41778) derivative using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent such as dichloromethane (B109758) (DCM). vulcanchem.com
Table 2: Synthesis of N-Substituted Amides of Pyrazole Carboxylic Acids
| Entry | Pyrazole Carboxylic Acid Derivative | Amine | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid | 3-(Trifluoromethyl)aniline | 3-Methoxy-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide | EDCl/HOBt, DCM | 82 | vulcanchem.com |
| 2 | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 2-Amino-5-chloro-N,3-dimethylbenzamide | 3-Bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide | Methanesulfonyl chloride, Pyridine (B92270), Acetonitrile (B52724) | 96.8 | google.com |
| 3 | 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | Sulfonamide derivatives | Novel pyrazole-carboxamides bearing sulfonamide moiety | THF, Reflux, 5 h | High | mdpi.com |
Ureide derivatives of pyrazole carboxylic acids can be synthesized through the Curtius rearrangement of a pyrazole-3-carbonyl azide (B81097). wikipedia.orgnih.govrsc.org This reaction proceeds through an isocyanate intermediate, which can then be trapped by an amine to form the corresponding urea (B33335). wikipedia.org A convenient method for the synthesis of 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas involves the reaction of 4-hydroxymethylpyrazole-3-carbonyl azides with primary aliphatic or aromatic amines. mdpi.com The isocyanate generated from the Curtius rearrangement of the acyl azide reacts with the amine to yield the desired ureide derivative. This synthetic route provides a powerful tool for accessing this class of compounds. nih.govrsc.org
Formation of Hydrazide Analogs
The carboxylic acid moiety of pyrazole-3-carboxylic acids is readily converted into hydrazide derivatives, which are valuable intermediates in the synthesis of various heterocyclic compounds and have been explored for their pharmacological potential.
The synthesis of 1H-pyrazole-3-carboxylic acid hydrazides from the corresponding carboxylic acids is a standard transformation in organic chemistry. A common and efficient method involves a two-step process. First, the carboxylic acid is activated, typically by converting it into a more reactive derivative such as an acid chloride. This is often achieved by treating the pyrazole-3-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
The resulting pyrazole-3-carbonyl chloride is a stable intermediate that can be isolated or used in situ. oup.com In the second step, the acid chloride is reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O) or a substituted hydrazine. The nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion and forming the desired hydrazide. oup.comresearchgate.net
An alternative route involves the reaction of furan-2,3-diones with various hydrazines, which can directly yield pyrazole-3-carboxylic acid-hydrazide derivatives under different conditions. researchgate.net This method provides a one-pot procedure to access these structures from acyclic precursors.
These synthetic strategies are generally applicable to substituted pyrazole-3-carboxylic acids, including the 4-methoxy analog, providing access to a range of hydrazide derivatives for further chemical exploration.
Table 1: Synthesis of 1H-Pyrazole-3-carboxylic Acid Hydrazide Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 1H-Pyrazole-3-carboxylic acid | 1. SOCl₂ 2. Hydrazine hydrate | 1H-Pyrazole-3-carbohydrazide | oup.com |
Cyclization Reactions to Form Fused Heterocyclic Systems
This compound and its derivatives are versatile building blocks for the construction of fused heterocyclic systems. The adjacent carboxylic acid and pyrazole nitrogen atoms provide the necessary functionality for cyclocondensation reactions to form pyridazine (B1198779), pyrimidine (B1678525), and quinoline (B57606) ring systems fused to the pyrazole core.
The synthesis of pyrazolo[3,4-d]pyridazines is a well-established transformation of pyrazole-3-carboxylic acid derivatives. The reaction involves a cyclocondensation between the pyrazole precursor and a hydrazine. Specifically, the pyrazole-3-carboxylic acid, or its more reactive acid chloride, can be treated with hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine) to construct the fused pyridazine ring. researchgate.net
When the carboxylic acid is used, the reaction typically requires heating to facilitate the condensation and dehydration steps. The use of the acid chloride allows the reaction to proceed under milder conditions. This cyclization yields pyrazolo[3,4-d]pyridazin-7-one derivatives. acs.orgresearchgate.netresearchgate.net These compounds are of significant interest due to their structural similarity to purines, which imparts a wide range of biological activities.
Table 2: Synthesis of Pyrazolo[3,4-d]pyridazin-7-one Derivatives
| Pyrazole Precursor | Reagent | Product | Reference |
|---|---|---|---|
| 1H-Pyrazole-3-carboxylic acid | Hydrazine hydrate or Phenylhydrazine | Pyrazolo[3,4-d]pyridazin-7-one | researchgate.net |
| 1H-Pyrazole-3-carbonyl chloride | Hydrazine hydrate or Phenylhydrazine | Pyrazolo[3,4-d]pyridazin-7-one | researchgate.net |
The synthesis of nucleoside analogs of the pyrazolo[3,4-d]pyridazin-7-one system is a multistep process. A plausible synthetic route begins with the construction of the heterocyclic core, followed by the attachment of a sugar moiety. Starting from a suitably functionalized pyrazole, such as ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylate, reaction with hydrazine yields the pyrazolo[3,4-d]pyridazin-7-one scaffold. acs.orgnih.gov
Once the aglycone (the heterocyclic base) is formed, the crucial step is glycosylation—the attachment of a protected sugar, typically a ribose or deoxyribose derivative. While direct glycosylation of pyrazolo[3,4-d]pyridazin-7-ones can be challenging, a common strategy in nucleoside synthesis involves activating the heterocycle. For example, the pyrazolopyridazinone can be silylated with an agent like hexamethyldisilazane (B44280) (HMDS) to increase its solubility and nucleophilicity. The silylated heterocycle is then reacted with a protected glycosyl halide (e.g., 1-chloro- or 1-bromo-2,3,5-tri-O-acetyl-D-ribofuranose) in the presence of a Lewis acid catalyst to form the N-glycosidic bond. Subsequent deprotection of the sugar's hydroxyl groups yields the final nucleoside.
The synthesis of the isomeric pyrazolo[4,3-d]pyrimidin-7(6H)-one ring system requires a different precursor, typically a 4-aminopyrazole-3-carboxylic acid derivative. To prepare this from this compound, a synthetic sequence involving functionalization of the C4 position of the pyrazole ring is necessary.
A general approach involves the nitration of the pyrazole ring at the 4-position, followed by the reduction of the resulting 4-nitro group to a 4-amino group. The obtained 4-amino-1H-pyrazole-3-carboxylic acid (or its ester) is the key intermediate. This intermediate can then undergo cyclization with a suitable one-carbon synthon to form the fused pyrimidine ring. For instance, heating the 4-aminopyrazole-3-carboxamide with urea is a known method to construct the pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione skeleton. nih.gov Subsequent chemical modifications can then be performed to achieve the desired pyrazolo[4,3-d]pyrimidin-7(6H)-one structure.
The construction of the pyrazolo[3,4-b]quinolinone fused system from a pyrazole-3-carboxylic acid precursor can be accomplished through several synthetic strategies. One prominent method is the Pfitzinger quinoline synthesis. wikipedia.org This reaction involves the condensation of isatin (B1672199) or its derivatives with a compound containing an active methylene (B1212753) group, under basic conditions. oup.comoup.com In this context, a 1,3-disubstituted-5-pyrazolone, which can be seen as a cyclic analog of a β-keto ester, serves as the active methylene component. The reaction with isatin (which opens in situ to isatic acid) proceeds via condensation and cyclization to yield a 1H-pyrazolo[3,4-b]quinolin-3-one-4-carboxylic acid. mdpi.com
Alternatively, synthetic routes starting from 3-aminopyrazoles are widely used to build the quinoline ring. mdpi.com To utilize this compound in such a pathway, the carboxylic acid group would first need to be converted into an amino group, for example, through a Curtius, Hofmann, or Schmidt rearrangement. The resulting 3-amino-4-methoxy-1H-pyrazole could then be reacted with various precursors to form the quinoline ring, such as α,β-unsaturated ketones or 1,3-dicarbonyl compounds, to afford pyrazolo[3,4-b]quinolines. nih.govmdpi.com
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
The carboxylic acid moiety of pyrazole derivatives can be targeted by potent nucleophiles like organometallic reagents, particularly Grignard reagents (R-MgX). These reactions are fundamental for creating new carbon-carbon bonds, allowing for the introduction of various organic substituents onto the pyrazole scaffold. The reactivity often depends on the specific derivative of the carboxylic acid used, such as an ester or an acid chloride, which is more susceptible to nucleophilic attack than the free acid. masterorganicchemistry.com
Introduction of Alkyl and Aryl Substituents
The reaction of pyrazole-3-carboxylic acid derivatives with Grignard reagents is a powerful method for introducing alkyl and aryl groups. Typically, the carboxylic acid is first converted to a more reactive derivative like an ester or an acid chloride. When an acid chloride or ester is treated with two or more equivalents of a Grignard reagent, the reaction proceeds through a ketone intermediate, which is then attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. masterorganicchemistry.comyoutube.com This double addition allows for the introduction of two identical alkyl or aryl substituents.
However, issues can arise from the low electrophilicity of the carboxylate anion that forms when a Grignard reagent reacts with the acidic proton of the carboxylic acid. nih.gov To circumvent this, specialized methods have been developed. For instance, using a bulky aniline-derived turbo-Hauser base can activate Grignard reagents, enabling their direct addition to aliphatic carboxylic acids to form ketones without the significant formation of tertiary alcohol byproducts. nih.gov This approach provides a more controlled method for introducing a single alkyl or aryl substituent.
Furthermore, N-alkylation and N-arylation of the pyrazole ring itself can be achieved under basic conditions, offering another route to introduce substituents, although this reaction targets the ring nitrogen rather than the carboxyl group. researchgate.net
Formation of Vinyl, Monohydroxy, and Diol Derivatives
Specific and complex molecular architectures can be constructed from pyrazole-3-carboxylic acid derivatives using Grignard reagents. Research has demonstrated that reacting these derivatives with methylmagnesium chloride can lead to a variety of products, including vinyl, monohydroxy, and diol derivatives.
For example, the treatment of certain 1H-pyrazole-3-carboxylic acid derivatives with methylmagnesium chloride has been shown to yield 4-substituted-3-(1-hydroxy-1-methylethyl)-1,5-diaryl-1H-pyrazoles (monohydroxy derivatives) and 3-acyl-4-(1-hydroxy-1-phenylethyl)-1-aryl-5-phenyl-1H-pyrazoles. The reaction can also result in the formation of 1-aryl-5-phenyl-4-(1-phenylethenyl)-1H-pyrazoles, which are vinyl derivatives. The synthesis of 4-vinylpyrazoles can also be achieved by reacting a pyrazole-4-carbaldehyde with a Grignard reagent to form a secondary alcohol, which is subsequently dehydrated. nih.gov
These transformations highlight the versatility of Grignard reagents in reacting with the carboxyl functional group and other substituents on the pyrazole ring, leading to a range of structurally diverse molecules.
Functional Group Transformations
The functional groups on the pyrazole ring and its substituents can be chemically modified to introduce new functionalities and build more complex molecules.
Reduction of Nitro Groups to Amino Groups on Substituted Pyrazoles
The reduction of a nitro group on an aromatic ring to an amino group is a fundamental transformation in organic synthesis, as amines are crucial intermediates for many chemical products, including dyes and pharmaceuticals. jsynthchem.com This reaction is particularly relevant for substituted pyrazoles, where the introduction of an amino group opens up numerous avenues for further derivatization.
Various reagents can be employed for the selective reduction of nitroarenes to the corresponding anilines. wikipedia.org Common methods include catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon, and the use of metals like iron in acidic media. wikipedia.org For laboratory-scale synthesis, reagents such as tin(II) chloride are also effective. wikipedia.org
A specific and mild method involves the use of hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder, which can selectively reduce aromatic nitro groups at room temperature, even in the presence of other reducible groups like carboxylic acids. Another approach utilizes a novel system of sodium borohydride (B1222165) (NaBH₄) in the presence of Ni(PPh₃)₄ transition metal complexes to reduce nitro compounds to their corresponding amines in an ethanol solvent. jsynthchem.com In some cases, unexpected redox reactions can occur; for instance, the thermolysis of an azidonitro pyrazole derivative in acetic acid resulted in the reduction of the azido (B1232118) group to an amino group. mdpi.com
| Reagent/System | Conditions | Selectivity |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | H₂ gas | General reduction |
| Iron (Fe) | Acidic media (e.g., acetic acid) | Industrial scale, effective |
| Tin(II) Chloride (SnCl₂) | Acidic conditions | Laboratory scale |
| Hydrazine glyoxylate with Zn or Mg | Room temperature | High selectivity for nitro group |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol solvent | Efficient reduction system |
Conversion to Acid Chlorides for Further Derivatization
The conversion of the carboxylic acid group at the C3 position of the pyrazole ring into a more reactive acid chloride is a key step for many subsequent derivatization reactions, such as the formation of amides and esters. researchgate.netresearchgate.net Acid chlorides are significantly more electrophilic than their parent carboxylic acids, making them excellent substrates for nucleophilic acyl substitution. youtube.com
The most common reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orgchemguide.co.ukyoutube.com The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas as byproducts. chemguide.co.ukyoutube.com The gaseous nature of the byproducts simplifies purification. chemguide.co.uk Other reagents that can be used include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uk
Once formed, the pyrazole-3-carboxylic acid chloride can be readily reacted with a variety of nucleophiles. For example, treatment with various aliphatic and aromatic amines leads to the formation of the corresponding amide derivatives. researchgate.net Similarly, reaction with alcohols yields esters. researchgate.net This two-step sequence (acid to acid chloride, then to amide/ester) is a highly versatile and widely used synthetic strategy. researchgate.netresearchgate.net
| Reagent | Byproducts | Advantages |
| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. |
| Phosphorus(V) Chloride (PCl₅) | POCl₃, HCl(g) | Effective, reacts in the cold. |
| Phosphorus(III) Chloride (PCl₃) | H₃PO₃ | Less dramatic reaction than with PCl₅. |
| Oxalyl Chloride ((COCl)₂) | CO(g), CO₂(g), HCl(g) | Can be used under mild conditions. chem-soc.si |
Nitrile Formation from Amine Compounds
The conversion of an amino group on a pyrazole derivative to a nitrile (cyano) group is another important functional group transformation. Nitriles are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or used in the formation of other heterocyclic systems.
While classical methods like the Sandmeyer reaction exist for converting aromatic amines to nitriles, modern approaches offer milder and more efficient alternatives. acs.org One such method is the oxidant-free, acceptorless dehydrogenation of primary amines. A ruthenium(II) complex featuring a naphthyridine-functionalized pyrazole ligand has been shown to catalyze the selective double dehydrogenation of primary amines to nitriles at moderate temperatures, releasing dihydrogen gas as the only byproduct. acs.orgorganic-chemistry.org This catalytic system demonstrates high activity and a broad substrate scope. acs.org The pyrazole moiety within the ligand plays a crucial role in the catalytic cycle, highlighting the integration of pyrazole chemistry in the development of advanced synthetic methods. acs.org
Reactivity and Reaction Mechanisms
Electrophilic Substitution Patterns on the Pyrazole (B372694) Ring
The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. nih.gov The outcome of such reactions is heavily influenced by the directing effects of existing substituents. In pyrazole, the combined electron-donating effect from the two nitrogen atoms increases the charge density at the C4 position, making it the most nucleophilic and thus the primary site for electrophilic attack. pharmaguideline.comscribd.com Electrophilic attack at the C3 or C5 positions is less favorable as it generates highly unstable positively charged azomethine intermediates. rrbdavc.org
In the case of 4-Methoxy-1H-pyrazole-3-carboxylic acid, the C4 position is already occupied by a methoxy (B1213986) group. The remaining carbon available for substitution is at the C5 position. The reactivity at this position is modulated by the electronic effects of both the C4-methoxy group and the C3-carboxylic acid group.
Carboxylic Acid Group (at C3): As an electron-withdrawing group (EWG) through induction and resonance, the carboxylic acid group deactivates the ring, making it less reactive.
The net reactivity at the C5 position is a balance of these opposing effects. While the carboxylic acid group is deactivating, the C5 position is adjacent to the activating methoxy group, making it the most likely site for further electrophilic substitution should the reaction conditions be forcing enough to overcome the deactivating influence.
Nucleophilic Attack Pathways
Nucleophilic reactions on this compound primarily target the electrophilic carbon atoms of the carboxylic acid moiety and its derivatives, such as acid chlorides and esters.
The carboxylic acid group at the C3 position is a key site for nucleophilic attack, leading to the formation of various derivatives. While the carboxylic acid itself can react with nucleophiles, its reactivity is significantly enhanced by converting it to a more electrophilic species, such as an acid chloride. eurekaselect.comdergipark.org.tr
1H-pyrazole-3-carboxylic acids and their corresponding stable acid chlorides can be readily converted into ester, amide, or carbohydrazide (B1668358) derivatives by reacting them with alcohols or nitrogen-based nucleophiles. eurekaselect.comresearchgate.net For instance, the acid chloride can react with alcohols via the Schotten-Baumann method to yield esters or with amines to produce amides. dergipark.org.trresearchgate.net The direct reaction of the carboxylic acid with hydrazines can also lead to cyclocondensation products. dergipark.org.tr
| Starting Material | Nucleophile | Reaction Product | Reference |
|---|---|---|---|
| Pyrazole-3-carboxylic acid | Alcohols (ROH) | Ester (R-COOR) | eurekaselect.com |
| Pyrazole-3-carboxylic acid chloride | Alcohols (ROH) | Ester (R-COOR) | dergipark.org.trresearchgate.net |
| Pyrazole-3-carboxylic acid chloride | Amines (RNH₂) | Amide (R-CONHR) | eurekaselect.comdergipark.org.tr |
| Pyrazole-3-carboxylic acid chloride | Urea (B33335) | Carbo-urea derivative | dergipark.org.tr |
Ester derivatives of this compound can undergo nucleophilic substitution reactions. A common pathway involves the reaction of pyrazole carboxylates, such as ethyl 4-pyrazolecarboxylates, with alkylating agents in the presence of a strong base. nih.gov This results in N-alkylation of the pyrazole ring rather than attack at the ester carbonyl, demonstrating the high nucleophilicity of the pyrazole anion. nih.gov However, the ester moiety itself can be a target for nucleophiles, leading to reactions like transesterification (reaction with a different alcohol) or hydrolysis back to the carboxylic acid under appropriate acidic or basic conditions.
Intramolecular Cyclization Mechanisms
The strategic placement of the carboxylic acid group on the pyrazole ring allows for its participation in intramolecular or tandem cyclization reactions to form fused heterocyclic systems. A prominent example is the cyclocondensation reaction with hydrazine (B178648) derivatives to form pyrazolo[3,4-d]pyridazinones. eurekaselect.comresearchgate.net
The mechanism typically involves an initial nucleophilic attack by a hydrazine molecule on the carbonyl carbon of the pyrazole-3-carboxylic acid. This is followed by a condensation step (loss of water) to form a hydrazide intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto a suitable electrophilic center, often after tautomerization or activation, leads to ring closure and the formation of the fused pyridazinone ring system. dergipark.org.trresearchgate.net These reactions can sometimes be performed as a one-pot procedure starting from precursors like furan-2,3-dione and hydrazine hydrate (B1144303). researchgate.net
Tautomerism Studies in Pyrazole Carboxylic Acids
Tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, involving the migration of a proton between the two annular nitrogen atoms (N1 and N2). nih.govmdpi.com This results in an equilibrium between two different tautomeric forms. For this compound, the two possible annular tautomers are:
This compound
4-Methoxy-2H-pyrazole-5-carboxylic acid
Prototropic Annular Tautomerism
Prototropic annular tautomerism is a characteristic feature of pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov This process results in two distinct tautomeric forms that are in equilibrium. For this compound, this equilibrium can be represented by the interconversion between this compound and 4-Methoxy-2H-pyrazole-5-carboxylic acid.
The position of this equilibrium is a critical factor in determining the compound's chemical behavior, as the two tautomers can exhibit different reactive properties. The numbering of the pyrazole ring changes with the position of the N-H proton, influencing the nomenclature of the substituents. nih.gov
Side-Chain Tautomerism
In addition to annular tautomerism, the presence of a carboxylic acid group at the C3 position introduces the theoretical possibility of side-chain tautomerism. This would involve the migration of a proton from the carboxylic acid's hydroxyl group to one of the ring's nitrogen atoms, potentially forming a zwitterionic or a neutral non-aromatic species.
Impact of Substituents on Tautomeric Equilibrium
The tautomeric equilibrium of substituted pyrazoles is significantly influenced by the electronic nature of the substituents on the ring. nih.gov The interplay between the electron-donating methoxy group at the C4 position and the electron-withdrawing carboxylic acid group at the C3 position is a key determinant of the preferred tautomeric form of this compound.
Generally, electron-donating groups tend to stabilize the tautomer where the substituent is at the C3 position, while electron-withdrawing groups favor the tautomer with the substituent at the C5 position. nih.gov In the case of this compound, the carboxylic acid is an electron-withdrawing group. This would suggest a preference for the tautomer where the carboxylic acid is at the C5 position, which is the 4-Methoxy-2H-pyrazole-5-carboxylic acid form.
Table 1: Predicted Tautomeric Preference based on Substituent Effects
| Substituent | Position | Electronic Effect | Predicted Influence on Tautomerism |
| -COOH | C3 | Electron-withdrawing | Favors tautomer with substituent at C5 |
| -OCH3 | C4 | Electron-donating | Modulates overall ring electronics |
Hydrogen Bonding and Intermolecular Interactions
The molecular structure of this compound, with its N-H group, pyridine-like nitrogen atom, and a carboxylic acid moiety, provides multiple sites for hydrogen bonding and other intermolecular interactions. These interactions play a crucial role in the solid-state structure and solution-phase behavior of the compound.
The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). The pyrazole ring itself offers a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the sp2-hybridized nitrogen). This combination of functional groups allows for the formation of a variety of intermolecular hydrogen bonding motifs, such as dimers and extended chains. nih.gov For instance, carboxylic acid groups are well-known to form centrosymmetric dimers through strong O-H···O hydrogen bonds. cambridge.org
Furthermore, the N-H of the pyrazole ring can form hydrogen bonds with the carbonyl oxygen of the carboxylic acid of a neighboring molecule or with the pyridine-like nitrogen of another pyrazole ring. The methoxy group, while a weaker hydrogen bond acceptor, can also participate in weaker C-H···O interactions. The collective effect of these hydrogen bonds is the formation of a stable, three-dimensional supramolecular network in the solid state. In solution, these interactions will be influenced by the solvent's polarity and its own hydrogen bonding capabilities.
Table 2: Potential Hydrogen Bonding Interactions
| Donor | Acceptor | Type of Interaction |
| Carboxylic Acid O-H | Carboxylic Acid C=O | Strong, Dimer Formation |
| Pyrazole N-H | Carboxylic Acid C=O | Intermolecular Chain/Network |
| Pyrazole N-H | Pyrazole N (pyridine-like) | Intermolecular Chain/Network |
| C-H | Methoxy O | Weak Interaction |
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Methoxy-1H-pyrazole-3-carboxylic acid, ¹H, ¹³C, and ¹⁵N NMR studies are particularly insightful.
¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the different types of protons present.
Carboxylic Acid Proton (-COOH): This acidic proton is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, generally between 10 and 12 ppm. libretexts.org Its signal disappears upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org
Pyrazole (B372694) N-H Proton: The proton attached to the nitrogen atom of the pyrazole ring is also expected to be a broad singlet.
Pyrazole C-H Proton: The single proton attached to the pyrazole ring (at position 5) would likely appear as a singlet.
Methoxy (B1213986) Protons (-OCH₃): The three equivalent protons of the methoxy group will produce a sharp singlet, typically in the range of 3.8 ppm.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |
| Pyrazole N-H | Variable, broad | Broad Singlet | 1H |
| Pyrazole C5-H | ~7.5 - 8.0 | Singlet | 1H |
| -OCH₃ | ~3.8 | Singlet | 3H |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low, proton-decoupled spectra are typically acquired, where each unique carbon atom appears as a single line.
Carboxylic Acid Carbonyl Carbon (-COOH): This carbon is significantly deshielded and is expected to resonate in the 160-180 ppm range. libretexts.org
Pyrazole Ring Carbons (C3, C4, C5): The carbon atoms of the heterocyclic ring will have distinct chemical shifts. The carbon bearing the methoxy group (C4) and the carbon attached to the carboxylic acid (C3) will be influenced by these electron-donating and -withdrawing groups, respectively.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears in the 50-60 ppm region.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C OOH | 160 - 180 |
| Pyrazole C 3 | 140 - 150 |
| Pyrazole C 4 | 130 - 140 |
| Pyrazole C 5 | 110 - 120 |
| -OC H₃ | 50 - 60 |
Substituted pyrazoles can exist as a mixture of tautomers, which are isomers that differ by the position of a proton. fu-berlin.de ¹⁵N NMR spectroscopy is a particularly powerful tool for investigating this phenomenon, as the chemical shifts of the nitrogen nuclei are highly sensitive to their chemical environment. researchgate.net In solution, this compound could exist in equilibrium between its 1H and 2H tautomeric forms. ¹⁵N NMR can distinguish between the pyridinic (-N=) and pyrrolic (-NH-) nitrogen atoms, allowing for the identification and quantification of the different tautomers present in a sample. fu-berlin.deresearchgate.net
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective method for identifying the functional groups present in a compound.
The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.
O-H Stretch (Carboxylic Acid): A very strong and characteristically broad absorption band is expected in the region of 2500-3300 cm⁻¹. libretexts.org This broadness is due to hydrogen bonding between carboxylic acid molecules, which exist predominantly as dimers in the solid state. libretexts.org
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1710 and 1760 cm⁻¹. libretexts.org Its exact position can indicate whether the acid is in a dimeric (lower frequency, ~1710 cm⁻¹) or monomeric state (higher frequency, ~1760 cm⁻¹). libretexts.org
N-H Stretch (Pyrazole Ring): A moderate, broad absorption band is expected around 3140-3200 cm⁻¹. researchgate.net
C-H Stretches: Aromatic/heterocyclic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are found just below 3000 cm⁻¹. derpharmachemica.com
C=N and C=C Stretches (Pyrazole Ring): These ring stretching vibrations typically occur in the 1460-1560 cm⁻¹ region. researchgate.net
C-O Stretch (Ether): The stretching vibration of the aryl-alkyl ether bond (C-O) is expected to produce a moderate to strong band in the 1100-1300 cm⁻¹ range. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1710 - 1760 | Strong |
| Pyrazole Ring | N-H Stretch | 3140 - 3200 | Moderate, Broad |
| Methoxy Group | C-H Stretch | 2850 - 2960 | Moderate |
| Pyrazole Ring | C=N / C=C Stretch | 1460 - 1560 | Moderate to Strong |
| Ether Linkage | C-O Stretch | 1100 - 1300 | Moderate to Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns. The molecular formula of this compound is C₅H₆N₂O₃, corresponding to a monoisotopic mass of approximately 142.04 Da. nih.govuni.lu
Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) or the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Pyrazole rings are known to fragment through the loss of molecules like hydrogen cyanide (HCN). researchgate.net The presence of the methoxy group may also lead to characteristic losses. Analysis of the fragmentation pattern helps to confirm the connectivity of the atoms within the molecule.
Table 4: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound
| Adduct Type | Formula | Predicted m/z |
| [M+H]⁺ | [C₅H₇N₂O₃]⁺ | 143.0451 |
| [M+Na]⁺ | [C₅H₆N₂O₃Na]⁺ | 165.0271 |
| [M-H]⁻ | [C₅H₅N₂O₃]⁻ | 141.0306 |
| [M+NH₄]⁺ | [C₅H₁₀N₃O₃]⁺ | 160.0717 |
Data sourced from predicted values. uni.lu
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that provides valuable information about the molecular weight and elemental composition of a compound. For this compound (molecular formula C₅H₆N₂O₃, monoisotopic mass: 142.03784 Da), ESI-MS analysis allows for the detection of various ionic species, or adducts, depending on the mode of analysis (positive or negative) and the solvent system used. nih.govuni.lu
The technique is particularly useful for polar and thermally labile molecules like carboxylic acids. nih.gov In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. uni.lu Other common adducts can also be formed with cations like sodium [M+Na]⁺ and potassium [M+K]⁺, or with solvent components. uni.lu
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for several adducts of this compound. These theoretical values are instrumental in identifying the compound in complex mixtures and confirming its structure. The predicted data provides a reference for experimental determination. uni.lu
Interactive Table 1: Predicted ESI-MS Data for this compound Adducts
| Adduct Type | Ion Formula | Predicted m/z | Predicted CCS (Ų) |
| Positive Ion Mode | |||
| [M+H]⁺ | [C₅H₇N₂O₃]⁺ | 143.04512 | 125.6 |
| [M+NH₄]⁺ | [C₅H₁₀N₃O₃]⁺ | 160.07166 | 144.8 |
| [M+Na]⁺ | [C₅H₆N₂O₃Na]⁺ | 165.02706 | 134.5 |
| [M+K]⁺ | [C₅H₆N₂O₃K]⁺ | 181.00100 | 133.3 |
| [M+H-H₂O]⁺ | [C₅H₅N₂O₂]⁺ | 125.03510 | 119.4 |
| Negative Ion Mode | |||
| [M-H]⁻ | [C₅H₅N₂O₃]⁻ | 141.03056 | 124.4 |
| [M+HCOO]⁻ | [C₆H₇N₂O₅]⁻ | 187.03604 | 146.4 |
| [M+CH₃COO]⁻ | [C₇H₉N₂O₅]⁻ | 201.05169 | 166.7 |
Data sourced from PubChemLite. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy
While UV-Vis spectroscopy is a common technique for studying electronic transitions in molecules containing chromophores, specific experimental or theoretical UV-Vis absorption data for this compound is not available in publicly accessible scientific literature based on the conducted research.
Electronic Transitions and Absorption Wavelengths
Detailed information regarding the specific electronic transitions and corresponding maximum absorption wavelengths (λmax) for this compound is not documented in the available research. To determine these properties, experimental analysis of the purified compound using a UV-Vis spectrophotometer would be required. Such an analysis would reveal absorptions typically arising from π→π* and n→π* transitions within the pyrazole ring and carboxylic acid functional group.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, no published crystal structure for this compound could be located in the course of this research.
Single-Crystal X-ray Diffraction
The specific crystallographic data for this compound, which would include details on the crystal system, space group, unit cell dimensions, and atomic coordinates, remains undetermined as no single-crystal X-ray diffraction studies have been publicly reported. Analysis of closely related structures, such as 4-chloro-1H-pyrazole-3-carboxylic acid, indicates that pyrazole derivatives often form extensive hydrogen-bonding networks in the solid state, but these findings cannot be directly extrapolated to the title compound.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure, molecular properties, and reactivity of chemical compounds. For 4-Methoxy-1H-pyrazole-3-carboxylic acid, DFT calculations, typically employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in providing a detailed understanding of its fundamental characteristics at the molecular level. materialsciencejournal.orgdoi.org These computational approaches allow for the prediction of optimized geometry, vibrational spectra, and electronic properties, offering insights that complement experimental findings.
Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process reveals key structural parameters.
Theoretical studies on analogous compounds, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, indicate that the molecule likely adopts a planar conformation where all constituent atoms lie in the same geometric plane. researchgate.net This planarity is stabilized by the conjugated π-system of the pyrazole (B372694) ring and potential intramolecular hydrogen bonding. researchgate.net The optimized structure of this compound would be confirmed as a true energy minimum by ensuring the absence of imaginary frequencies in the vibrational analysis.
The calculated bond lengths and angles provide a precise model of the molecular framework. Based on studies of similar pyrazole derivatives, the pyrazole ring is expected to be aromatic and planar. rdd.edu.iq The methoxy (B1213986) and carboxylic acid groups are substituents on this core structure. The table below presents anticipated bond lengths and angles for this compound, based on DFT calculations of related pyrazole structures.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| N1–N2 | ~1.35 Å | |
| N2=C3 | ~1.33 Å | |
| C3–C4 | ~1.42 Å | |
| C4=C5 | ~1.37 Å | |
| C5–N1 | ~1.34 Å | |
| C3–C(OOH) | ~1.47 Å | |
| C=O | ~1.22 Å | |
| C–OH | ~1.35 Å | |
| C4–O(CH₃) | ~1.36 Å | |
| Bond Angles (°) | ||
| C5–N1–N2 | ~112° | |
| N1–N2–C3 | ~105° | |
| N2–C3–C4 | ~111° | |
| C3–C4–C5 | ~108° | |
| C4–C5–N1 | ~104° |
Note: These values are estimations based on DFT calculations of similar pyrazole carboxylic acid molecules and may vary slightly for the title compound.
Theoretical vibrational analysis using DFT is a valuable tool for assigning and interpreting experimental infrared (IR) spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the different vibrational modes of the molecule.
For this compound, the vibrational spectrum is characterized by the distinct modes of its functional groups: the pyrazole ring, the carboxylic acid, and the methoxy group. A broad band anticipated in the 3200–3400 cm⁻¹ region is attributable to the O-H stretching vibration of the carboxylic acid, often broadened due to hydrogen bonding. researchgate.net The C=O stretching of the carboxylic acid typically appears as a strong absorption band around 1700-1750 cm⁻¹. Stretching vibrations of the pyrazole ring (C=N, C=C) and C-N bonds are expected in the 1400–1600 cm⁻¹ region. rdd.edu.iq The asymmetric and symmetric stretching of the C-H bonds in the methoxy group are also identifiable.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. mdpi.com
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O–H Stretch | Carboxylic Acid | 3200 - 3400 (broad) |
| C–H Stretch (Aromatic) | Pyrazole Ring | 3000 - 3100 |
| C–H Stretch (Aliphatic) | Methoxy Group | 2850 - 3000 |
| C=O Stretch | Carboxylic Acid | 1700 - 1750 |
| C=N / C=C Stretch | Pyrazole Ring | 1400 - 1600 |
| C–O Stretch | Methoxy / Carboxylic Acid | 1200 - 1300 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the electron-donating methoxy group. The LUMO is likely distributed over the electron-withdrawing carboxylic acid group and the pyrazole ring, facilitating intramolecular charge transfer upon excitation. jcsp.org.pk This distribution indicates that the pyrazole and methoxy moieties act as the primary electron donor sites, while the carboxylic acid functions as the electron acceptor.
Table 3: Representative FMO Energies and Energy Gaps for Pyrazole Derivatives (eV)
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (Energy Gap) (eV) |
|---|---|---|---|
| Pyrazole-carboxamide 1 | -5.44 | -1.21 | 4.23 |
| Pyrazole-carboxamide 2 | -5.56 | -1.24 | 4.32 |
Data sourced from computational studies on analogous pyrazole structures to illustrate typical energy ranges. researchgate.netjcsp.org.pk
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. deeporigin.com The MEP surface is colored according to the local electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of electron deficiency (positive potential). Green and yellow represent intermediate potential values. nih.govyoutube.com
In this compound, the MEP map would show the most negative potential (red/yellow regions) concentrated around the oxygen atoms of the carbonyl and hydroxyl groups of the carboxylic acid, as well as the oxygen of the methoxy group and the imine-like nitrogen atom (N2) of the pyrazole ring. These sites are susceptible to electrophilic attack. Conversely, the most positive potential (blue regions) would be located around the acidic hydrogen of the carboxylic acid and the hydrogen atom attached to the N1 nitrogen, identifying these as the primary sites for nucleophilic attack. researchgate.net The MEP map thus provides a chemically intuitive picture of the molecule's reactive sites.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, charge delocalization, and hyperconjugation by studying the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov This method quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions. A higher E(2) value indicates a stronger interaction and greater electron delocalization.
Table 4: Representative NBO Second-Order Perturbation Energies (E(2))
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N1) | π* (C4-C5) | High | π-conjugation |
| LP (Omethoxy) | σ* (C4-Cmethoxy) | Moderate | Hyperconjugation |
| LP (Ocarbonyl) | π* (Ccarboxyl-Ohydroxyl) | Moderate | Resonance |
Note: LP denotes a lone pair. The E(2) values are qualitative predictions based on the expected electronic structure.
The Electron Localization Function (ELF) is a computational tool that provides a visual representation of electron pair localization in a molecule, offering a connection between quantum chemical calculations and classical chemical concepts like covalent bonds and lone pairs. wikipedia.org The ELF is a scalar field whose values typically range from 0 to 1. Regions with high ELF values (approaching 1) correspond to areas where there is a high probability of finding an electron pair, such as in covalent bonds, lone pairs, and atomic cores. researchgate.netjussieu.fr
An ELF analysis of this compound would reveal distinct basins of attraction. High localization would be observed corresponding to:
The lone pairs on the nitrogen and oxygen atoms.
The covalent bonds within the pyrazole ring (C-N, N-N, C-C).
The bonds within the methoxy (C-O, C-H) and carboxylic acid (C-C, C=O, C-O, O-H) functional groups.
The ELF diagram provides a faithful and chemically intuitive depiction of the molecule's electronic structure, clearly distinguishing core electrons from the valence shell and partitioning the valence regions into bonding and non-bonding (lone pair) domains. wikipedia.org
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excitation properties of molecules and predict their UV-Vis absorption spectra. nih.gov For pyrazole derivatives, TD-DFT calculations can determine the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions. nih.govresearchgate.net
Studies on related compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, calculated at the B3LYP/6-31G(d) level, show a prominent absorption peak around 251 nm. nih.gov This absorption is assigned to a π → π* transition, primarily involving the Highest Occupied Molecular Orbital (HOMO) to the LUMO+1 excitation. nih.gov For 1H-pyrazole-3-carboxylic acid, TD-DFT calculations in both the gas phase and methanol (B129727) solvent have been performed to analyze its electronic properties and compare them with experimental spectra. researchgate.net The method is also used to investigate the impact of different functionals on the absorption wavelength of pyrazole derivatives. researchgate.net Such theoretical spectra help in understanding the electronic structure and optical behavior of these molecules. nih.gov
| Calculated λmax (nm) | Oscillator Strength (f) | Transition Assignment | Primary Orbital Contribution |
|---|---|---|---|
| 251 | Not Specified | π → π* | HOMO → LUMO+1 |
Theoretical Investigations of Tautomerism and Conformational Analysis
Theoretical studies are crucial for understanding the tautomerism and conformational landscape of pyrazole derivatives. dntb.gov.ua Pyrazoles can exist in different tautomeric forms, and their relative stability is highly dependent on the nature and position of substituents on the ring. researchgate.netmdpi.com Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the energies of different tautomers and conformers, thereby predicting the most stable forms. nih.govresearchgate.net These calculations have shown that factors like the pyrazole ring's aromaticity, intramolecular hydrogen bonds, and intermolecular interactions significantly influence the preferred tautomer and conformation. mdpi.com For instance, in 1-substituted 1H-pyrazol-3-ols, the OH-form is often found to be the more stable tautomer in both solid-state and solution, a finding supported by both computational analysis and experimental NMR data. mdpi.com
The surrounding solvent medium can significantly influence the properties of pyrazole derivatives. doaj.org Computational studies using continuum solvent models, like the Polarizable Continuum Model (PCM), show that solvent interactions affect molecular geometry, dipole moments, and solvation energies. researchgate.netdoaj.org For pyrazole itself, the dipole moment increases with the polarity of the solvent, rising from 2.27 D in the gas phase to 4.51 D in water. doaj.org This trend is also observed in substituted pyrazoles; for one derivative, the dipole moment was calculated to increase from 7.97 D in the gas phase to 13.68 D in solution, with a corresponding solvation energy of -131.34 kJ/mol. researchgate.net The solvation process for pyrazole derivatives in solvents like water, methanol, and acetonitrile (B52724) is typically endothermic and spontaneous, leading to a more structured liquid phase. researchgate.net
| Environment | Dipole Moment (D) | HOMO-LUMO Gap (eV) |
|---|---|---|
| Gas Phase | 2.27 | 7.0557 |
| Water | 4.51 | 7.000 |
Substituents on the pyrazole ring have a profound effect on the equilibrium between tautomers. researchgate.net Computational studies at the MP2/6-311++G** level have systematically investigated these effects. researchgate.netnih.gov The findings indicate that electron-donating groups (e.g., -F, -OH, -NH2, -CH3), particularly those that donate through the π-system, tend to favor the tautomer where the substituent is at the C3 position. nih.gov Conversely, strong electron-withdrawing groups (e.g., -COOH, -CHO, -CFO) stabilize the tautomer with the substituent at the C5 position. researchgate.netnih.gov The 4-methoxy group is an electron-donating group, which would influence the tautomeric preference in this compound. The interplay between an electron-donating group at C4 and an electron-withdrawing group at C3 creates a complex electronic environment that determines the ultimate tautomeric equilibrium.
Non-Linear Optical (NLO) Properties Calculations
Pyrazole derivatives are recognized as promising candidates for non-linear optical (NLO) applications due to their potential for large molecular hyperpolarizabilities. wum.edu.pkresearchgate.net Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of these molecules. wum.edu.pkspringerprofessional.de Key NLO parameters such as the dipole moment (μ), polarizability (α), and the first (β) and second-order (γ) hyperpolarizabilities are calculated to evaluate a molecule's potential as an NLO material. wum.edu.pkresearchgate.net Studies have shown that pyrazole derivatives can exhibit significant NLO responses, with calculated values for β and γ on the order of 10⁻²⁷ esu and 10⁻²⁶ esu, respectively. researchgate.net Altering substituents on the pyrazole or attached phenyl rings can tune the HOMO-LUMO energy gap, which in turn modifies the NLO properties, allowing for the design of improved NLO materials. wum.edu.pk
| Property | Order of Magnitude |
|---|---|
| Nonlinear refractive index (n2) | 10⁻⁷ cm²/W |
| Nonlinear absorption coefficient (β) | 10⁻³ cm/W |
| Third-order nonlinear optical susceptibility (χ³) | 10⁻⁶ esu |
| Second-order hyperpolarizability (γ) | 10⁻²⁶ esu |
| Contact Type | Compound (I) nih.gov | Compound (II) nih.gov | Compound (III) as-proceeding.com |
|---|---|---|---|
| H···H | 41.5% | 36.1% | 60.5% |
| O···H/H···O | 22.4% | 17.3% | 20.4% |
| C···H/H···C | Not Specified | 31.3% | 10.7% |
| N···H/H···N | Not Specified | 12.1% | 6.5% |
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.govalrasheedcol.edu.iq For pyrazole derivatives, which are known for their diverse pharmacological activities, docking studies are essential for understanding their mechanism of action at a molecular level. nih.govnih.gov These studies are used to investigate the binding mechanisms between pyrazole-based compounds and biological targets such as receptor tyrosine kinases, carbonic anhydrase, and cyclin-dependent kinases (CDK2). nih.govnih.gov The results of docking simulations provide insights into the binding affinity (often expressed as a binding energy or docking score) and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. alrasheedcol.edu.iqnih.gov This information is invaluable for structure-based drug design, helping to rationalize the biological activity of existing compounds and guide the synthesis of new, more potent inhibitors. nih.govoregonstate.edu
Advanced Applications in Medicinal Chemistry and Chemical Biology
Structure-Activity Relationship (SAR) Studies of 4-Methoxy-1H-pyrazole-3-carboxylic acid Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of this compound, SAR explores how modifications to the pyrazole (B372694) core and its substituents affect biological efficacy.
The pharmacophore of this compound can be deconstructed into three key features that contribute to its biological activity:
The Pyrazole Ring: This five-membered aromatic heterocycle serves as a rigid scaffold, positioning the other functional groups in a defined spatial orientation for optimal interaction with target proteins. nih.gov It is a π-excessive system, capable of engaging in various non-covalent interactions, and its nitrogen atoms can act as hydrogen bond acceptors. mdpi.com
The 3-Carboxylic Acid Group: This acidic moiety is a critical feature for biological activity. It can act as a hydrogen bond donor and acceptor, and its ability to exist in an anionic state at physiological pH allows for potent ionic interactions with positively charged residues (e.g., arginine or lysine) in an enzyme's active site. In some contexts, it can also chelate metal ions that are essential for enzyme function. Studies on related pyrazole derivatives have shown that the presence and position of a carboxylic acid or a bioisostere are often essential for inhibitory activity. nih.gov
The 4-Methoxy Group: The methoxy (B1213986) group at the C4 position significantly influences the molecule's electronic properties. As an electron-donating group, it can modulate the acidity of the carboxylic acid and the charge distribution of the pyrazole ring. nih.gov Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. nih.gov
The potency and selectivity of pyrazole-based compounds can be fine-tuned by altering the substituents on the core structure.
Substituents on the Pyrazole Ring: The nature of substituents profoundly impacts activity. Electron-withdrawing groups, such as halides or nitro groups, can enhance interactions and lead to more potent anti-inflammatory analogs in some series. nih.gov Conversely, electron-donating groups, like the methoxy moiety, can confer additional hydrogen bonding opportunities and improve interaction with certain active sites, such as that of cyclooxygenase-2 (COX-2). nih.gov For instance, in a series of dihydropyrazole derivatives, the presence of a p-methoxyphenyl group was associated with high α-amylase inhibitory activity. acs.org
Modifications of the Carboxylic Acid: The conversion of the carboxylic acid at the C3 position into amides or esters is a common strategy to modify a compound's properties. For example, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been developed as potent fungicides that inhibit succinate (B1194679) dehydrogenase. mdpi.comwikipedia.org This demonstrates that while the carboxylic acid is a key feature, its derivatization can lead to new biological activities by altering binding modes and physicochemical properties like cell permeability.
Positional Isomerism: The relative positions of substituents are critical. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, while nucleophilic attacks favor the C3 and C5 positions. mdpi.com The specific arrangement of the carboxylic acid and methoxy groups in this compound is therefore a deliberate design choice to achieve a particular interaction profile with a target biomolecule.
| Substituent Type | Position | General Effect on Activity | Example Target/Activity | Reference |
|---|---|---|---|---|
| Electron-Donating (e.g., -OCH₃, -CH₃) | Ring | Can enhance activity by providing additional hydrogen bonding sites. | COX-2 Inhibition, α-Amylase Inhibition | nih.gov, acs.org |
| Electron-Withdrawing (e.g., -Cl, -NO₂) | Ring | Can enhance potency in certain inhibitor classes. | Anti-inflammatory Activity | nih.gov |
| Carboxylic Acid (-COOH) | Ring | Often crucial for activity, acting as an anchor through ionic/H-bond interactions. | Meprin β Inhibition | nih.gov |
| Amide (-CONH-R) | Derived from -COOH | Creates new biological profiles by altering binding and permeability. | Fungicidal (SDHI) | mdpi.com |
Investigation of Enzyme Inhibition Mechanisms
The structural features of this compound and its derivatives make them suitable candidates for enzyme inhibition, a key strategy in drug development.
Arylamine N-acetyltransferases (NATs) are enzymes involved in the metabolism of drugs and carcinogens containing arylamine functionalities. nih.gov The human isoforms, NAT1 and NAT2, are important drug targets. nih.gov While various small molecules, including rhodanine (B49660) and thiazolidinedione analogues, have been investigated as NAT1 inhibitors, specific studies detailing the inhibition of NAT by this compound are not prominent in the reviewed literature. nih.gov However, given that heterocyclic compounds are a known class of NAT inhibitors, the pyrazole scaffold represents a potential starting point for the design of novel inhibitors for this enzyme family. nih.gov
α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. tandfonline.com The pyrazole scaffold has been identified as a versatile motif in the development of potent α-amylase inhibitors. tandfonline.com Molecular docking studies on related pyrazole-containing inhibitors have provided insight into the potential mechanism of action. These studies reveal that key interactions within the active site of human pancreatic α-amylase are responsible for inhibition. nih.gov For pyrazole derivatives containing a methoxy group, the methoxy substituent has been shown to form crucial hydrogen bonds with catalytic residues such as Glu233 and Asp300. nih.gov These interactions are significant as these residues are directly involved in the hydrolytic reaction of the enzyme. nih.gov The pyrazole core and other substituents can further stabilize the inhibitor within the active site through additional hydrogen bonds and hydrophobic interactions. acs.org The inhibitory activity of pyrazole derivatives against α-amylase is often dose-dependent, with increased concentration leading to greater inhibition. ajchem-a.com
| Inhibitor Moiety | Enzyme Residue | Type of Interaction | Significance | Reference |
|---|---|---|---|---|
| Methoxy Group (-OCH₃) | Glu233, Asp300 | Hydrogen Bond | Interaction with key catalytic residues. | nih.gov |
| Pyrazole Core | Various | Hydrophobic Interactions | Stabilizes the inhibitor in the active site. | acs.org |
c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by stress stimuli and play a critical role in pathological processes related to inflammation and neurodegenerative diseases. medchemexpress.comnih.gov As such, JNKs are considered important therapeutic targets. nih.gov Various classes of small molecules have been developed as JNK inhibitors, and the pyrazole scaffold has been explored for this purpose. The general mechanism for many small-molecule JNK inhibitors involves competition with ATP at the kinase's binding site. nih.gov While specific studies on this compound as a JNK inhibitor are limited, the structural features are conducive to such activity. The pyrazole ring can serve as a scaffold to orient functional groups to interact with key residues in the ATP-binding pocket. The carboxylic acid and methoxy groups could potentially form hydrogen bonds with residues like Asn152, similar to interactions observed with other JNK inhibitors. nih.gov The potency of JNK inhibitors can vary significantly based on the specific chemical scaffold and substituents, with IC₅₀ values ranging from the nanomolar to micromolar range. medchemexpress.com
| Inhibitor | JNK1 (IC₅₀) | JNK2 (IC₅₀) | JNK3 (IC₅₀) | Reference |
|---|---|---|---|---|
| AEG3482 | 150 nM | 220 nM | 70 nM | medchemexpress.com |
| J30-8 | >100,000 nM | >100,000 nM | 40 nM | medchemexpress.com |
Dipeptidyl Peptidase-4 (DPP4) Inhibition
The pyrazole scaffold is a key feature in the design of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), an enzyme crucial in glucose homeostasis and a major target for the treatment of type 2 diabetes. nih.gov DPP-4 inhibitors, often referred to as "gliptins," work by preventing the degradation of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion in a glucose-dependent manner. nih.gov
The pyrazole ring system is particularly effective for interacting with the DPP-4 active site, where it can engage in π-cation interactions with key amino acid residues like Arg358 and Tyr666 in the S1 and S2 pockets. researchgate.netnih.gov This interaction is exemplified by the drug Teneligliptin, a prominent pyrazole-based DPP-4 inhibitor. nih.gov
Research has led to the synthesis of various pyrazole derivatives with potent DPP-4 inhibitory activity. For instance, a series of thiosemicarbazones incorporating a pyrazole moiety demonstrated significant inhibitory effects. One of the most potent compounds in a studied series, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, exhibited an IC50 value of 1.266 ± 0.264 nM, which is more potent than the well-known DPP-4 inhibitor sitagliptin (B1680988) (IC50 = 4.380 ± 0.319 nM). nih.gov Another compound in the same series with a trifluoromethyl substitution showed an IC50 of 4.775 ± 0.296 nM. nih.gov The incorporation of a β-amino acid side chain into 1-phenyl-1H-pyrazole derivatives has also been shown to be crucial for enhancing affinity towards the DPP-IV enzyme, leading to inhibitors with IC50 values in the nanomolar range. nih.gov
| Compound Derivative | Substitution | DPP-4 Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Thiosemicarbazone-pyrazole | 4-bromobenzylidene | 1.266 ± 0.264 nM | nih.gov |
| Thiosemicarbazone-pyrazole | para-trifluoromethyl | 4.775 ± 0.296 nM | nih.gov |
| Thiosemicarbazone-pyrazole | Biphenyl | 18.061 ± 0.311 nM | nih.gov |
| Thiosemicarbazone-pyrazole | Methoxy | 43.312 ± 0.372 nM | nih.gov |
| Sitagliptin (Reference) | N/A | 4.380 ± 0.319 nM | nih.gov |
Glycogen Synthase Kinase 3 (GSK3) Inhibition
Glycogen Synthase Kinase 3 (GSK3), particularly the GSK-3β isoform, is a serine/threonine kinase implicated in the pathogenesis of numerous diseases, including Alzheimer's disease, bipolar disorder, and cancer. nih.govfrontiersin.orgnih.gov It plays a key role in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.govresearcher.life Consequently, the development of potent and selective GSK-3 inhibitors is a significant goal in medicinal chemistry. elsevierpure.com
The pyrazole nucleus has been identified as a valuable scaffold for creating GSK-3 inhibitors. google.com Structure-based drug design has led to the synthesis of novel thieno[3,2-c]pyrazol-3-amine derivatives that exhibit potent GSK-3β inhibition. nih.govresearchgate.net For example, derivative 16b from one study was identified as a highly potent GSK-3β inhibitor with an IC50 of 3.1 nM. nih.gov This compound not only demonstrated high efficacy in vitro but also showed neuroprotective effects by decreasing phosphorylated tau in a dose-dependent manner and promoting neuronal neurite outgrowth. nih.gov Another derivative, 54 , which incorporates a 4-methylpyrazole (B1673528) moiety, was also found to be a potent GSK-3β inhibitor with an IC50 of 3.4 nM, showing an acceptable kinase selectivity profile and neuroprotective effects against Aβ-induced neurotoxicity in rat primary cortical neurons. researchgate.net
| Compound Series | Derivative | GSK-3β Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Thieno[3,2-c]pyrazol-3-amine | 16a | 4.4 nM | nih.gov |
| Thieno[3,2-c]pyrazol-3-amine | 16b | 3.1 nM | nih.gov |
| Thieno[3,2-c]pyrazol-3-amine | 54 | 3.4 nM | researchgate.net |
| AR-A014418 (Reference) | N/A | Used as positive control | nih.gov |
Tubulin Inhibition
Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. researchgate.net The disruption of microtubule dynamics is a well-established and effective strategy in cancer chemotherapy. mdpi.com Pyrazole and its derivatives have emerged as a promising class of compounds that inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis in cancer cells. nih.govnih.gov
A variety of pyrazole-based compounds have been synthesized and evaluated for their anti-tubulin activity. A series of pyrazoline derivatives bearing 3,4,5-trimethoxy phenyl and thiophene (B33073) moieties showed potent tubulin polymerization inhibition. nih.gov Similarly, pyrazole-oxindole conjugates have been developed that exhibit significant cytotoxicity and inhibit tubulin assembly, causing a disruption of the microtubule network. medchemexpress.cn Other pyrazole-linked arylcinnamides and indole-amino-pyrazolyl derivatives have also demonstrated significant tubulin depolymerization activity, with IC50 values in the micromolar and even nanomolar range. mdpi.com For instance, a quinoline-pyrazole derivative showed potent tubulin polymerization inhibitory activity with an IC50 value of 9.11 nM. mdpi.com
| Compound Series | Derivative Example | Tubulin Polymerization Inhibition (IC50) | Reference |
|---|---|---|---|
| Pyrazole-linked arylcinnamide | St.13 | ~1.5 µM | mdpi.com |
| Pyrazole-oxindole | St. 25, St. 26, St. 27 | 5.90–9.20 μM | mdpi.com |
| Indole-amino-pyrazolyl | St. 28 | 0.28 µM | mdpi.com |
| Quinoline-pyrazole | St. 48 | 9.11 nM | mdpi.com |
Phosphoinositide 3-kinase (PI3K) Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.govmdpi.com Its dysregulation is a frequent event in many human cancers, making PI3K a prime target for anticancer drug development. mdpi.comrjsocmed.com The pyrazole scaffold has been successfully utilized to develop potent and selective PI3K inhibitors. researchgate.net
Numerous pyrazole derivatives have been investigated for their ability to inhibit various PI3K isoforms. researchgate.net For example, a series of novel 2-alkyl-chromeno[4,3-c]pyrazol-4(2H)-one derivatives were synthesized and found to have impressive antiproliferative activities. rsc.org Compound 4l from this series was a particularly potent and selective inhibitor of PI3Kα, with an IC50 value of 0.014 μM, representing a nearly 30-fold increase in potency compared to the reference inhibitor LY294002. rsc.org Molecular docking studies confirmed that this compound could bind effectively within the PI3Kα active site. rsc.org Other studies have focused on designing pyrazoline derivatives, with in silico evaluations showing favorable PI3K binding affinities compared to known inhibitors. rjsocmed.com
| Compound Series | Derivative | PI3Kα Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 2-alkyl-chromeno[4,3-c]pyrazol-4(2H)-one | 4l | 0.014 µM | rsc.org |
| LY294002 (Reference) | N/A | ~0.4 µM (based on 30-fold improvement of 4l) | rsc.org |
Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. nih.govnih.gov As a key component of the PI3K/Akt/mTOR pathway, its dysregulation is common in many cancers. nih.govpharmaceutical-journal.com mTOR exists in two distinct complexes, mTORC1 and mTORC2, both of which are attractive targets for cancer therapy. researchgate.net
The pyrazole scaffold has been integral to the development of potent mTOR inhibitors. Specifically, pyrazolopyrimidine derivatives have been designed as highly effective and selective mTOR inhibitors. nih.gov These compounds have shown the ability to suppress mTOR with IC50 values in the low nanomolar range and exhibit high selectivity over PI3Ks. nih.gov For instance, one study on pyrazolopyrimidine analogs reported compounds with an IC50 value of 0.5 nM against mTOR. nih.gov Furthermore, a pharmacophore-merging strategy has led to the discovery of pyrazolopyrimidine derivatives that act as dual mTOR/HDAC inhibitors. Compound 50 from this series showed potent inhibitory activity against both mTOR (IC50 = 0.49 nM) and HDAC1 (IC50 = 0.91 nM), demonstrating a polypharmacological approach to overcoming drug resistance. nih.gov
| Compound Series | Derivative | Target(s) | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|---|
| Pyrazolopyrimidine | Compound 6-9 | mTOR | 0.5 nM | nih.gov |
| Pyrazolopyrimidine | Compound 50 | mTOR / HDAC1 | 0.49 nM / 0.91 nM | nih.gov |
CFTR Potentiation Mechanisms
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes for an ATP-gated chloride channel. nih.govnih.gov Small molecules known as potentiators can restore the function of mutated CFTR channels that are present on the cell surface but have defective gating. researchgate.netmdpi.com
Derivatives of pyrazole-3-carboxamide have been identified as effective CFTR potentiators. A notable example is GLPG1837 (N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide). nih.govnih.gov Studies have shown that GLPG1837 potentiates CFTR gating in a manner remarkably similar to the FDA-approved drug ivacaftor (B1684365) (VX-770), suggesting they may compete for the same binding site. nih.govnih.gov The mechanism of action is believed to be allosteric, where the potentiator binds to the channel with a higher affinity when it is in the open state, thus stabilizing the open conformation and increasing chloride ion flow. nih.gov GLPG1837 has demonstrated higher efficacy than ivacaftor for certain mutations, such as G551D, highlighting the potential for developing improved CFTR modulators based on the pyrazole-3-carboxamide scaffold. nih.gov
Receptor Interaction and Modulation
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a core structure for ligands that bind to a wide range of biological targets, particularly protein kinases. mdpi.comnih.gov The stability of the pyrazole ring against oxidative metabolism, compared to other heterocycles, enhances its desirability in drug design. mdpi.com
Derivatives of this compound, through the formation of amides or other linkages, can be tailored to fit into the ATP-binding pockets of various kinases. The pyrazole moiety itself often forms crucial hydrogen bonds and hydrophobic interactions within the active site. For example, in the JAK1 kinase, the pyrazole-containing inhibitor Ruxolitinib fits with high shape complementarity into the binding pocket. mdpi.com Similarly, in Aurora B kinase inhibitors, the pyrazole ring fits into the extended-hinge region of the enzyme, contributing significantly to its inhibitory potency. mdpi.com This adaptability allows pyrazole-based compounds to modulate the activity of a diverse array of receptors and enzymes, making the this compound scaffold a valuable starting point for the development of novel therapeutics targeting kinases and other protein receptors. researchgate.net
H2-receptor Agonism (for pyrazole scaffold)
Currently, there is a lack of available scientific literature describing the H2-receptor agonism of the pyrazole scaffold. Research has predominantly focused on the development of pyrazole-containing compounds as H2-receptor antagonists.
Anti-Proliferative and Anticancer Mechanism Studies
The unique chemical structure of pyrazole derivatives confers a broad spectrum of pharmacological activities, making them prime candidates for the design of potent and selective anticancer agents. mdpi.com Numerous pyrazole derivatives have been synthesized and evaluated for their potential against various cancer cell lines, demonstrating multiple mechanisms of anticancer action by interacting with targets like cyclin-dependent kinases (CDKs), and pathways involved in apoptosis and angiogenesis. mdpi.com
Cyclin-dependent kinases (CDKs) are crucial for the regulation of the cell cycle, and their aberrant activity is a hallmark of many cancers. nih.govmdpi.com The pyrazole nucleus has been identified as a key pharmacophore that can occupy the ATP binding pocket of CDKs, making its derivatives potent inhibitors. nih.gov
Several pyrazole-based compounds have shown significant inhibitory activity against various CDKs. For instance, the di-amino pyrazole derivative CAN508 is a selective CDK2 inhibitor with an IC50 value of 0.35 μM. nih.gov A series of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives have also been developed as highly potent and selective CDK2 inhibitors. nih.gov One of the most promising compounds from this series, DC-K2in212, displayed 17-fold selectivity for CDK2 over CDK1 and an IC50 value of 0.295 μM. nih.gov Further studies revealed that this compound could suppress the CDK2-associated downstream signaling pathway, leading to a blockage of cell cycle progression. nih.gov
Research has also identified other pyrazole derivatives with potent CDK2 inhibitory effects. Compounds with a diphenyl-1H-pyrazole structure have exhibited IC50 values as low as 29.31 nM against CDK2. cu.edu.eg Another study highlighted a pyrazole derivative, compound 36, which showed the most significant inhibition against CDK2 with an IC50 of 0.199 µM. mdpi.com
| Compound | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| CAN508 | CDK2 | 0.35 | nih.gov |
| DC-K2in212 (4-benzoylamino-1H-pyrazole-3-carboxamide derivative) | CDK2 | 0.295 | nih.gov |
| Compound 9c (diphenyl-1H-pyrazole) | CDK2 | 0.02931 | cu.edu.eg |
| Compound 36 | CDK2 | 0.199 | mdpi.com |
| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | CDK2 | 0.005 (Kᵢ) | mdpi.com |
A primary mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.com Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. nih.gov
One key pathway involves the generation of Reactive Oxygen Species (ROS). For example, the pyrazole derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (compound 3f) was found to induce a dose- and time-dependent cytotoxicity in triple-negative breast cancer cells (MDA-MB-468). nih.govnih.gov The IC50 value for this compound after 24 hours was 14.97 μM. nih.gov This cytotoxicity was linked to an elevated level of ROS and a significant increase in the activity of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.govnih.gov The activation of the caspase-dependent pathway appears to be a significant mechanism for apoptosis induced by pyrazole compounds. nih.gov
Further research into other pyrazole derivatives confirms this pro-apoptotic activity. A novel pyrazole, PTA-1, induced apoptosis in MDA-MB-231 cells at low micromolar concentrations, as measured by phosphatidylserine (B164497) externalization and caspase-3/7 activation. mdpi.com Similarly, a series of carbonitrile-substituted pyrazole-tosyl amide derivatives were found to significantly inhibit the anti-apoptotic protein BCL-2 while increasing the activity of caspase-3 in breast cancer cells. nih.gov This dual action effectively lowers the threshold for cells to undergo apoptosis.
| Compound | Cell Line | Effect | IC50 Value | Reference |
|---|---|---|---|---|
| Compound 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole) | MDA-MB-468 | Induces apoptosis via ROS generation and caspase-3 activation | 14.97 µM (24h) | nih.govnih.gov |
| PTA-1 (2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide) | MDA-MB-231 | Induces apoptosis, PS externalization, caspase-3/7 activation | 10 µM (24h CC50) | mdpi.com |
| Compounds 9d-f (pyrazole-tosyl amide derivatives) | MDA-MB-231, MCF-7 | Inhibit BCL-2, activate Caspase-3 | <10 µM | nih.gov |
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and involves the proliferation and migration of endothelial cells. nih.gov Pyrazole derivatives have emerged as a promising class of anti-angiogenic agents by targeting key signaling pathways involved in this process, such as the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2). mdpi.comtandfonline.com
Several studies have demonstrated the ability of pyrazole compounds to inhibit endothelial cell migration and proliferation. One study reported that a series of pyrazole derivatives inhibited endothelial cell proliferation with IC50 values ranging from 1 to 18 μM, with the most potent compounds also inhibiting cell migration and tube formation. nih.gov Another novel class of pyrazoles showed significant anti-angiogenic effects in an in vivo yolk sac model by preventing the formation of new blood vessels. tandfonline.comtandfonline.com The pyrazole derivative CAN508 was also shown to inhibit endothelial cell migration and tube formation. nih.gov These anti-angiogenic properties are often linked to the inhibition of VEGFR-2. mdpi.com For instance, pyrazole benzothiazole (B30560) hybrids have been developed that show potent activity against VEGFR-2, with one compound displaying an IC50 value of 97 nM. mdpi.com
It is important to note that while the predominant effect of pyrazoles is anti-angiogenic, at least one study has described a pyrazole derivative, N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC), that promotes endothelial cell migration and angiogenesis, suggesting that the specific substitutions on the pyrazole ring are critical determinants of biological activity. nih.gov
Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. It is typically inactive in most somatic cells but is reactivated in the vast majority of cancer cells, contributing to their immortality. This makes telomerase a compelling target for anticancer therapies. nih.gov
Several series of pyrazole derivatives have been designed and synthesized as potential human telomerase inhibitors. nih.gov A study on N-substituted-dihydropyrazole derivatives found that compound 13i exhibited the most potent inhibitory activity against telomerase, with an IC50 value of 0.98 μM. nih.gov This compound also demonstrated the ability to inhibit tumor growth in mouse models. nih.gov Another series of aryl-2H-pyrazole derivatives was designed, leading to the identification of compound 16A, which displayed a telomerase inhibitory IC50 value of 0.9 μM and high antiproliferative activity against human gastric cancer and melanoma cells. nih.gov Docking studies suggest these compounds can bind effectively to the telomerase active site. nih.govspandidos-publications.com
| Compound Class | Specific Compound | Telomerase IC50 (µM) | Reference |
|---|---|---|---|
| N-substituted-dihydropyrazole | 13i | 0.98 | nih.gov |
| Aryl-2H-pyrazole | 16A | 0.9 | nih.gov |
| Pyrazole-containing derivative | 33 | 1.9 | nih.gov |
Antimicrobial Activity Investigations
In addition to their anticancer properties, pyrazole derivatives, including pyrazole carboxylic acids, are known to exhibit a range of antimicrobial activities. researchgate.neteurekaselect.com They have been evaluated against various pathogenic bacteria and fungi, with some derivatives showing significant potential.
A study synthesizing novel pyrazole analogues reported that one compound (compound 3) was exceedingly active against the Gram-negative bacterium Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another compound (compound 4) was highly active against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL. nih.gov
In terms of antifungal activity, pyrazole derivatives have also shown promise. One derivative (compound 2) was highly active against Aspergillus niger with an MIC of 1 μg/mL, while another (compound 3) had equipotent activity against Microsporum audouinii (MIC: 0.5 μg/mL) when compared to the standard, Clotrimazole. nih.gov A separate study on pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives found that most of the synthesized molecules had inhibitory effects on both standard and clinical strains of Candida albicans. nih.gov The isoxazole (B147169) pyrazole carboxylate 7ai showed significant activity against Rhizoctonia solani with an EC50 value of 0.37 μg/mL. mdpi.com
| Compound | Microorganism | Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Compound 3 | Escherichia coli | Gram-negative Bacteria | 0.25 | nih.gov |
| Compound 4 | Streptococcus epidermidis | Gram-positive Bacteria | 0.25 | nih.gov |
| Compound 2 | Aspergillus niger | Fungus | 1 | nih.gov |
| Compound 3 | Microsporum audouinii | Fungus | 0.5 | nih.gov |
| Nitro-group containing pyrazole | Bacillus cereus | Gram-positive Bacteria | 128 | researchgate.net |
Antibacterial Mechanisms (Gram-positive and Gram-negative)
The pyrazole nucleus is a critical component in the development of new antibacterial agents, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. Derivatives of pyrazole employ several mechanisms to exert their antibacterial effects.
One primary mechanism is the disruption of the bacterial cell wall . Certain pyrazole-containing peptides have been shown to cause cell wall disruption, leading to the leakage of cytosolic content and eventual cell lysis. This mode of action is effective against a range of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.
Another significant antibacterial pathway is the inhibition of DNA gyrase . DNA gyrase is a crucial enzyme for bacterial DNA replication. Pyrazole derivatives have been identified as potent inhibitors of this enzyme, a mechanism that is effective against both Gram-positive and Gram-negative bacteria.
Furthermore, some pyrazole derivatives act by permeabilizing the cell membrane . This action disrupts the integrity of the bacterial cell, leading to cell death. This mechanism has been observed in potent pyrazole derivatives active against staphylococci and enterococci.
The structural features of pyrazole derivatives, such as a zwitterionic structure, can facilitate penetration of the outer membrane of Gram-negative bacteria, enhancing their antibacterial efficacy.
Table 1: Antibacterial Mechanisms of Pyrazole Derivatives
| Mechanism of Action | Target Bacteria | Examples of Affected Bacteria |
| Cell Wall Disruption | Gram-positive and Gram-negative | Staphylococcus aureus, Pseudomonas aeruginosa |
| DNA Gyrase Inhibition | Gram-positive and Gram-negative | Staphylococcus aureus |
| Cell Membrane Permeabilization | Gram-positive | Staphylococci, Enterococci |
Antifungal Mechanisms
Pyrazole derivatives, particularly pyrazole carboxamides, have emerged as a significant class of antifungal agents. Their primary mechanism of action involves the inhibition of succinate dehydrogenase (SDH) , a key enzyme in the mitochondrial respiratory chain (complex II).
SDH plays a vital role in the tricarboxylic acid (TCA) cycle and the electron transport chain, which are essential for cellular respiration and energy production in fungi. By binding to the SDH enzyme, pyrazole carboxamides block its function, thereby disrupting the fungal respiratory chain. This leads to a depletion of cellular energy and ultimately, fungal cell death.
Molecular docking studies have elucidated the interaction between pyrazole carboxamide derivatives and the SDH binding site. These studies show that specific structural features of the pyrazole compounds allow for a strong and selective binding to the fungal enzyme, contributing to their potent antifungal activity. This mechanism is effective against a variety of phytopathogenic fungi.
Table 2: Antifungal Mechanism of Pyrazole Carboxamides
| Mechanism of Action | Target Enzyme | Affected Fungal Process |
| Inhibition of Mitochondrial Respiration | Succinate Dehydrogenase (SDH) | Tricarboxylic Acid (TCA) Cycle, Electron Transport Chain |
Anti-mycobacterium (Anti-tubercular) Activity and Mechanisms
The pyrazole scaffold is a promising framework for the development of novel anti-mycobacterial agents, including those effective against Mycobacterium tuberculosis. Pyrazole derivatives exhibit their anti-tubercular activity through various mechanisms.
A notable mechanism is the induction of autophagy in host macrophages. Some pyrazole derivatives can trigger this cellular process, which is a key mechanism for clearing intracellular pathogens like M. tuberculosis. By inducing autophagy, these compounds enhance the host's ability to eliminate the bacteria.
Another potential target for pyrazole derivatives is β-ketoacyl ACP synthase I (KasA) . This enzyme is essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of KasA disrupts cell wall formation, leading to bacterial death. Molecular docking studies suggest that pyrazole compounds can bind to the active site of KasA.
Table 3: Anti-mycobacterium Mechanisms of Pyrazole Derivatives
| Mechanism of Action | Target | Effect on Mycobacterium tuberculosis |
| Induction of Autophagy | Host Macrophages | Enhanced clearance of intracellular bacteria |
| Inhibition of Mycolic Acid Synthesis | β-ketoacyl ACP synthase I (KasA) | Disruption of cell wall formation |
Anti-Diabetic/Hypoglycemic Activity Mechanisms
Pyrazole derivatives have demonstrated significant potential as anti-diabetic and hypoglycemic agents. One of the key mechanisms underlying this activity is the antagonism of the cannabinoid receptor 1 (CB1) .
The CB1 receptor is involved in the regulation of food intake and metabolic balance. Antagonism or inverse agonism of this receptor has been shown to have beneficial effects on metabolic disorders, including obesity and diabetes. Novel 1,5-diaryl pyrazole derivatives have been synthesized and found to act as potent CB1 antagonists.
In vivo studies have shown a strong correlation between the predicted CB1 receptor affinity of these compounds and their hypoglycemic effect. Some of these derivatives have demonstrated a significant reduction in plasma glucose levels, surpassing the activity of reference drugs. Molecular docking and dynamics simulations have provided insights into the binding of these pyrazole derivatives to the CB1 receptor, supporting their role as antagonists.
Table 4: Anti-Diabetic Mechanism of Pyrazole Derivatives
| Mechanism of Action | Target Receptor | Therapeutic Effect |
| Cannabinoid Receptor 1 (CB1) Antagonism | Cannabinoid Receptor 1 (CB1) | Reduction of plasma glucose, potential anti-obesity effects |
Anti-Inflammatory and Analgesic Pathways
The pyrazole moiety is a well-established pharmacophore in the design of anti-inflammatory and analgesic drugs. The mechanisms of action for these effects are distinct.
The anti-inflammatory activity of many pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2. researchgate.netnih.gov COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) that mediate inflammation, pain, and fever. researchgate.netnih.gov By selectively inhibiting COX-2, pyrazole-containing drugs can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
The analgesic effects of certain pyrazole compounds are mediated through a different pathway, specifically by targeting kappa opioid receptors . researchgate.net These receptors are involved in modulating pain perception. Novel pyrazole derivatives have been shown to act as potent and orally active analgesics by interacting with kappa opioid receptors, without producing common side effects like sedation or constipation. researchgate.net
Table 5: Anti-Inflammatory and Analgesic Mechanisms of Pyrazole Derivatives
| Pharmacological Effect | Mechanism of Action | Target |
| Anti-inflammatory | Inhibition of Prostaglandin Synthesis | Cyclooxygenase-2 (COX-2) |
| Analgesic | Modulation of Pain Perception | Kappa Opioid Receptors |
Antiviral Activity Studies
Pyrazole derivatives have been identified as a versatile class of compounds with broad-spectrum antiviral activity. Their mechanisms of action often involve the inhibition of key viral enzymes essential for replication.
For instance, pyrazole-3-carboxylic acid derivatives have been discovered as potent inhibitors of the Dengue Virus (DENV) NS2B-NS3 protease. This enzyme is crucial for the replication of flaviviruses, a family that also includes the Hepatitis C virus (HCV). The inhibition of this protease effectively blocks viral replication.
The development of pyrazole-based antiviral agents often focuses on designing molecules that can specifically bind to the active sites of viral enzymes, thereby inhibiting their function with high potency and selectivity.
Anti-HCV Mechanisms
A significant focus of antiviral research on pyrazole derivatives has been their potential to combat the Hepatitis C virus (HCV). A primary mechanism for their anti-HCV activity is the inhibition of the HCV NS5B polymerase .
NS5B is an RNA-dependent RNA polymerase that is essential for the replication of the HCV genome. Pyrazole derivatives have been developed as non-nucleoside inhibitors that bind to allosteric sites on the NS5B enzyme, such as the palm site I. This binding induces a conformational change in the enzyme, which in turn inhibits its polymerase activity and halts viral replication.
Both nucleoside and non-nucleoside inhibitors based on the pyrazole scaffold have been reported. For example, a series of potent nucleoside inhibitors of HCV NS5B polymerase bearing a pyrazole ring has been developed, with some analogs showing significant intrinsic potency and antiviral activity in replicon assays. mdpi.comnih.gov
Table 6: Anti-HCV Mechanism of Pyrazole Derivatives
| Mechanism of Action | Viral Target | Effect on HCV |
| Inhibition of Viral Replication | NS5B RNA-dependent RNA polymerase | Blocks synthesis of the viral genome |
Anti-HSV-1 Mechanisms
There is currently no specific research available that details the anti-herpes simplex virus 1 (HSV-1) mechanisms of this compound. However, the broader class of pyrazole-containing compounds has been investigated for antiviral properties. In general, antiviral agents can interfere with various stages of the viral life cycle, including viral entry, replication of the viral genome, synthesis of viral proteins, and assembly and release of new virus particles. For HSV-1, many established antiviral drugs, such as acyclovir, are nucleoside analogs that target the viral DNA polymerase, thereby inhibiting viral DNA replication. Other pyrazole derivatives have been synthesized and evaluated for their anti-HSV-1 activity, showing varying degrees of efficacy. For instance, certain benzo[b]pyrazolo[3,4-h]-1,6-naphthyridine derivatives have demonstrated potent anti-HSV-1 activity, with some compounds significantly reducing the virus yield in infected cells. The precise mechanisms for these related compounds are often not fully elucidated but are presumed to involve the inhibition of key viral enzymes or processes.
Anti-Leishmanial Activity
Specific data on the anti-leishmanial activity of this compound is not available. However, the pyrazole scaffold is a component of compounds that have been investigated for their potential to treat leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus.
Inhibition of PEX14-PEX5 Protein-Protein Interaction
One novel therapeutic strategy against Leishmania and related trypanosomatid parasites involves targeting the PEX14-PEX5 protein-protein interaction. This interaction is crucial for the import of proteins into glycosomes, which are organelles essential for the parasite's metabolism. Disruption of this interaction leads to the mislocalization of glycosomal enzymes and ultimately, parasite death. Research on pyrazolo[4,3-c]pyridines has identified potent inhibitors of the PEX14-PEX5 interaction. These compounds have demonstrated significant cellular activity against Trypanosoma species. While this provides a promising avenue for antiparasitic drug discovery, it is important to emphasize that no studies have specifically implicated this compound in this mechanism.
Antioxidant Properties and Mechanisms
There is no direct research on the antioxidant properties and mechanisms of this compound. However, the antioxidant potential of phenolic compounds, which share some structural motifs with the subject compound (an aromatic ring system), is well-established. The antioxidant activity of phenolic acids is generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of methoxy (-OCH3) and carboxylic acid (-COOH) groups can influence this activity. Generally, electron-donating groups like methoxy groups can enhance antioxidant capacity. The primary mechanisms by which antioxidants act include hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT).
Central Nervous System (CNS) Related Activities
Specific studies detailing the central nervous system activities of this compound are lacking.
Antidepressant Effects
No scientific studies have been published regarding the antidepressant effects of this compound. However, various pyrazole and pyrazoline derivatives have been synthesized and evaluated for their potential as antidepressant agents. The proposed mechanisms of action for some of these compounds involve the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO-A, in particular, can lead to an increase in the levels of these neurotransmitters in the brain, which is a common mechanism for many antidepressant drugs. For example, certain pyrazoline derivatives have shown significant antidepressant efficacy in preclinical models, with in silico studies suggesting a strong affinity for the MAO-A enzyme.
Anticonvulsant Properties
No specific studies detailing the anticonvulsant properties of this compound were identified. Research in this area has been conducted on various other pyrazole derivatives, showing that the pyrazole scaffold can be a promising base for the development of anticonvulsant agents. minia.edu.egnih.gov For instance, studies on different substituted pyrazoles have shown significant anticonvulsive activity in preclinical models like the maximal electroshock seizure and subcutaneous pentylenetetrazole assays. nih.gov However, these findings are not directly attributable to this compound.
Neuroprotective Aspects
Similarly, there is a lack of specific research literature on the neuroprotective aspects of this compound. The broader family of pyrazole derivatives has been investigated for various biological activities, and some have shown potential neuroprotective effects. nih.gov These studies often explore the reduction of oxidative stress and inflammation as potential mechanisms for neuroprotection. nih.gov Without direct experimental evidence, the neuroprotective potential of this compound remains undetermined.
Role in Catalysis
Pyrazole (B372694) Derivatives as Ligands in Transition-Metal Catalysis
Pyrazole and its derivatives are well-regarded as effective ligands in transition-metal catalysis. Their ability to form stable complexes with a wide range of transition metals is a key attribute. These complexes have found applications in diverse catalytic transformations. The specific electronic and steric properties of the pyrazole ligand can be fine-tuned by altering the substituents on the pyrazole ring, thereby influencing the catalytic activity and selectivity of the metal center.
Table 1: Examples of Transition-Metal Catalysis Employing Pyrazole-Type Ligands
| Catalyst System | Reaction Type | Substrates | Products | Reference |
| Copper(II) complexes with pyrazole-based ligands | Oxidation | Catechol | o-Quinone | mdpi.com |
| Ruthenium complexes with pincer-type pyrazole ligands | Hydrogenation | Carbon dioxide | Formic acid | mdpi.com |
| Palladium complexes with pyrazole-phosphine ligands | Cross-coupling | Aryl halides and boronic acids | Biaryls | General knowledge |
This table presents examples of catalysis with pyrazole derivatives to illustrate the potential roles of 4-Methoxy-1H-pyrazole-3-carboxylic acid.
Organic Catalysis Facilitated by Pyrazole Carboxylic Acids
Pyrazole carboxylic acids can also function as organocatalysts, where the molecule itself, without a metal center, catalyzes a reaction. The acidic proton of the carboxylic acid and the basic nitrogen atoms of the pyrazole ring can act in concert to activate substrates and facilitate bond formation.
A notable example of a structurally related compound, Pyridine-2-carboxylic acid (P2CA), demonstrates the potential of such scaffolds in organocatalysis. P2CA has been effectively utilized as a catalyst for the green synthesis of pyrazolo[3,4-b]quinolinones through a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles. rsc.orgrsc.org This reaction proceeds with high yields (84–98%) under mild conditions. rsc.orgrsc.org The study highlights that P2CA can be recycled and reused for up to four cycles, making the process more sustainable. rsc.orgresearchgate.net The efficiency of P2CA in this reaction is comparable to microwave-assisted methods, underscoring its potential as a green and effective catalyst. researchgate.net
The catalytic activity of P2CA in this context is attributed to its ability to facilitate the reaction, which is believed to proceed through a carbocation intermediate. rsc.org The electronic effects of the substituents on the aromatic aldehydes were observed to influence the reactivity, further supporting this mechanistic hypothesis. rsc.org
The structure of a catalyst can play a crucial role in directing the regioselectivity of a reaction, leading to the preferential formation of one constitutional isomer over another. In the context of the multi-component synthesis of pyrazolo[3,4-b]quinolinones, the choice of catalyst is critical in determining the final product. rsc.org While base-promoted reactions of the same substrates yield pyrazolo[4,3-c]quinolizinones, the use of Pyridine-2-carboxylic acid as a catalyst regioselectively produces pyrazolo[3,4-b]quinolinones. rsc.org This demonstrates the ability of a simple organic acid to control the reaction pathway and highlights the potential for pyrazole carboxylic acids to act as regioselective catalysts. The precise mechanism of this regiocontrol is likely a combination of steric and electronic factors imposed by the catalyst on the transition state of the reaction.
Mechanistic Insights into Catalytic Roles
The catalytic activity of pyrazole derivatives, in both metal-catalyzed and organocatalytic systems, is rooted in their fundamental chemical properties.
In transition-metal catalysis , the pyrazole ligand's nitrogen atoms donate electron density to the metal, which can stabilize the metal in various oxidation states and influence its reactivity. The substituents on the pyrazole ring can be used to modulate the electronic and steric environment around the metal, thereby fine-tuning the catalyst's activity and selectivity.
In organic catalysis , the acidic and basic sites within the pyrazole carboxylic acid molecule can work in a cooperative or bifunctional manner. For instance, in the P2CA-catalyzed synthesis of pyrazolo[3,4-b]quinolinones, a plausible mechanism involves the protonation of the aldehyde by the carboxylic acid, which activates it towards nucleophilic attack. researchgate.net The pyrazole or pyridine (B92270) moiety could then participate in subsequent steps, potentially by stabilizing intermediates through hydrogen bonding or acting as a proton shuttle. The observation that the reaction likely proceeds through a carbocation intermediate suggests that the primary role of the acidic catalyst is to facilitate the formation of this key reactive species. rsc.org
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes
While established methods for synthesizing pyrazole (B372694) carboxylic acids exist, the development of more efficient, cost-effective, and environmentally friendly synthetic strategies remains a significant goal. Future research will likely focus on several innovative approaches:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product incorporating all or most of the starting materials, offer significant advantages in terms of efficiency and atom economy. mdpi.com Exploring new MCRs for the one-pot synthesis of highly substituted 4-methoxy-1H-pyrazole-3-carboxylic acid derivatives could streamline the drug discovery process. mdpi.com
Green Chemistry Approaches: The use of greener catalysts, such as ammonium (B1175870) chloride, and alternative energy sources like microwave or ultrasound irradiation can lead to more sustainable synthetic processes. mdpi.comjetir.org Future work could focus on developing solvent-free or aqueous-based reaction conditions for the synthesis of the target compound and its analogues, minimizing the use of hazardous organic solvents. researchgate.net
Catalytic Methods: The application of novel catalysts, including metal-based and organocatalysts, can provide access to new pyrazole structures with high regioselectivity and stereoselectivity. acs.org Gold- and silver-catalyzed cyclizations, for instance, have shown promise in creating diverse heterocyclic frameworks from common precursors. acs.orgacs.org Research into catalytic C-H activation could also offer direct and efficient ways to functionalize the pyrazole core.
Flow Chemistry: Continuous flow synthesis offers benefits such as improved safety, scalability, and reaction control. Adapting and optimizing the synthesis of this compound and its derivatives for flow chemistry systems could be a key step towards efficient large-scale production.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Key Advantages | Potential Research Focus |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, operational simplicity. mdpi.com | Discovery of new one-pot reactions for substituted pyrazoles. |
| Green Synthesis | Reduced waste, use of non-toxic solvents, energy efficiency. jetir.orgresearchgate.net | Development of aqueous-based and catalyst-free syntheses. |
| Advanced Catalysis | High selectivity, access to novel structures. acs.org | Exploring C-H functionalization and novel metal-catalyzed cyclizations. |
| Flow Chemistry | Scalability, improved safety, precise reaction control. | Adaptation of existing synthetic routes to continuous flow systems. |
Design and Synthesis of Advanced Derivatives with Tuned Bioactivities
The this compound core is a versatile scaffold that can be chemically modified to create advanced derivatives with fine-tuned biological activities. nih.gov Future design and synthesis efforts will likely target specific therapeutic areas by systematically altering the compound's structure.
Key strategies for derivatization include:
Substitution at the N1 Position: Introducing various aryl, heteroaryl, or alkyl groups at the N1 position of the pyrazole ring can significantly influence biological activity. This has been a common strategy in developing pyrazole-based drugs. nih.gov
Modification of the Carboxylic Acid Group: Converting the carboxylic acid to esters, amides, or hydrazides can alter the compound's polarity, solubility, and ability to interact with biological targets. nih.govmdpi.com For example, pyrazole-3-carboxamides have been investigated as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) for acute myeloid leukemia. mdpi.com
Functionalization of the Pyrazole Ring: Introducing substituents at the C4 and C5 positions of the pyrazole ring can modulate the electronic properties and steric profile of the molecule, leading to enhanced potency or selectivity.
The goal is to generate libraries of novel compounds for screening against a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases, building on the known broad-spectrum activity of pyrazole derivatives. nih.govnih.govqu.edu.sa
Integrated Computational and Experimental Approaches for Mechanism Elucidation
Understanding how this compound and its derivatives interact with biological targets at a molecular level is crucial for rational drug design. An integrated approach combining computational modeling and experimental validation is a powerful strategy for elucidating mechanisms of action.
Future research in this area should involve:
Molecular Docking: Computational docking studies can predict the binding modes of newly designed derivatives within the active sites of target proteins, helping to prioritize which compounds to synthesize and test. researchgate.net This can guide the design of molecules with improved binding affinity and selectivity.
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the structural, electronic, and spectroscopic properties of the molecules. researchgate.netnih.gov This information helps in understanding the molecule's reactivity and stability, which are key determinants of its biological activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can identify the key structural features that correlate with the biological activity of a series of compounds. This allows for the development of predictive models to guide the design of more potent analogues.
Experimental Validation: The predictions from computational models must be validated through experimental techniques. This includes in vitro enzyme assays, biophysical binding assays, and crystallographic studies of ligand-protein complexes to confirm the predicted binding modes.
This synergistic approach accelerates the drug discovery cycle by providing deep insights into the molecular interactions that govern biological activity, enabling a more targeted and efficient design process. nih.gov
Discovery of New Biological Targets and Pathways
While pyrazole derivatives are known to interact with a range of biological targets, the full therapeutic potential of the this compound scaffold is likely yet to be realized. A key area for future research is the identification of novel biological targets and pathways modulated by this class of compounds.
Strategies for target discovery could include:
Phenotypic Screening: High-throughput screening of derivatives against various cell lines (e.g., cancer, immune, microbial cells) can reveal novel biological effects. Identifying the molecular targets responsible for these effects can uncover new therapeutic opportunities.
Chemical Proteomics: Techniques such as affinity chromatography using immobilized derivatives can be employed to "pull down" binding proteins from cell lysates, allowing for the direct identification of molecular targets.
Transcriptomics and Metabolomics: Analyzing changes in gene expression and metabolite profiles in cells treated with the compounds can provide clues about the biological pathways being affected, even without prior knowledge of the direct molecular target.
Recent research has identified novel targets for pyrazole-based compounds, such as the salicylate (B1505791) synthase MbtI in Mycobacterium tuberculosis and the Fms-like receptor tyrosine kinase 3 (FLT3) in leukemia, demonstrating the potential for discovering new applications for this versatile scaffold. mdpi.commdpi.com
Applications in Other Fields of Chemical Science
Beyond pharmaceuticals, the unique chemical properties of pyrazole derivatives suggest potential applications in other areas of chemical science. researchgate.net Future research could explore the utility of this compound and its derivatives in materials science and advanced agrochemistry.
Materials Science: Pyrazole derivatives have been investigated for their use in creating fluorescent dyes, corrosion inhibitors, and conductive polymers. jetir.orgroyal-chem.com The specific electronic and coordination properties of this compound could be harnessed to develop new functional materials. For example, its ability to chelate metal ions could be exploited in the design of new catalysts or sensors.
Agrochemistry: The pyrazole core is present in numerous successful pesticides, including fungicides, insecticides, and herbicides. ccspublishing.org.cnnih.gov While the current scope may be defined, future research could expand into developing derivatives of this compound as novel plant growth regulators, nematicides, or agents to combat pesticide resistance. The development of new synthetic routes is fundamental to the efficient production of new pyrazole pesticides. ccspublishing.org.cn
The potential applications are summarized in the table below.
| Field | Potential Application | Rationale |
| Materials Science | Fluorescent Dyes, Corrosion Inhibitors, Conductive Polymers. jetir.orgroyal-chem.com | Unique electronic and coordination properties of the pyrazole ring. |
| Agrochemistry | Fungicides, Insecticides, Herbicides, Plant Growth Regulators. ccspublishing.org.cnnih.gov | The pyrazole scaffold is a proven pharmacophore in successful commercial pesticides. |
By exploring these diverse avenues, researchers can unlock the full potential of this compound, leading to innovations across multiple scientific disciplines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methoxy-1H-pyrazole-3-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving pyrazole precursors. For example, pyrazole derivatives are synthesized by reacting amino-functionalized pyrazole intermediates (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) with acid anhydrides or chlorides under controlled conditions. Copper-catalyzed coupling reactions (e.g., using CuSO₄ and sodium sulfite) can optimize cyclization steps, as seen in triazole-pyrazole hybrid syntheses . Key steps include refluxing in anhydrous solvents (e.g., THF) and purification via column chromatography.
Q. How is this compound characterized in research settings?
- Methodological Answer : Characterization involves spectroscopic and analytical techniques:
- IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- ¹H-NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm).
- Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.
- Elemental analysis ensures purity (>95%) and validates empirical formulas .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Based on hazard classifications:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : Keep in airtight containers at room temperature, away from oxidizers.
- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound derivatives?
- Methodological Answer : Yield optimization strategies include:
- Catalyst screening : Test Cu(I)/Cu(II) catalysts for cross-coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Maintain 50–60°C during cyclization to minimize side reactions.
- Purification : Use preparative HPLC or recrystallization to isolate high-purity products .
Q. How are contradictions in spectral data resolved for structurally similar pyrazole analogs?
- Methodological Answer : Contradictions arise from tautomerism or regioisomerism. Resolution methods:
- 2D-NMR (e.g., COSY, NOESY) clarifies proton-proton correlations and spatial arrangements.
- X-ray crystallography provides unambiguous structural confirmation, as demonstrated for 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid .
- Computational modeling (DFT calculations) predicts stable tautomeric forms and validates experimental data .
Q. What methodologies are used to evaluate the pharmacological activity of this compound?
- Methodological Answer : Pharmacological screening involves:
- In vitro assays : Test COX-1/COX-2 inhibition for anti-inflammatory activity.
- In vivo models : Use rodent models (e.g., carrageenan-induced paw edema) to assess analgesic efficacy.
- Dosage optimization : Conduct dose-response studies (e.g., 10–100 mg/kg) with positive controls (e.g., indomethacin) .
- Toxicity profiling : Measure ulcerogenic activity in gastric mucosa to assess safety margins .
Q. How do structural modifications influence the compound’s bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on:
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 to enhance metabolic stability .
- Scaffold hybridization : Combine pyrazole cores with triazoles or imidazoles to improve kinase binding affinity .
- Bioisosteric replacements : Replace methoxy groups with fluorine to modulate lipophilicity and bioavailability .
Q. What are the stability challenges for this compound under varying storage conditions?
- Methodological Answer : Stability studies recommend:
- Temperature sensitivity : Avoid prolonged exposure to >25°C to prevent decarboxylation.
- Light sensitivity : Store in amber glass to inhibit photodegradation.
- Accelerated testing : Conduct stress tests (40°C/75% RH for 4 weeks) to predict shelf life .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
